PKD-IN-1 dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-2-12(20)10-21-17-13-5-3-4-6-15(13)22-18(23-17)14-9-11(19)7-8-16(14)24;;/h3-9,12,24H,2,10,20H2,1H3,(H,21,22,23);2*1H/t12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGDWBLOLWOED-CURYUGHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PKD-IN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKD-IN-1 dihydrochloride (B599025) is a small molecule inhibitor targeting the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] Initially, the nomenclature "PKD" can be ambiguous, potentially referring to Polycystic Kidney Disease. However, it is crucial to clarify that PKD-IN-1 is an inhibitor of the Protein Kinase D enzyme family and is not directly developed for Polycystic Kidney Disease, which is caused by mutations in the PKD1 and PKD2 genes.[4][5] This guide will provide a comprehensive overview of the mechanism of action of PKD inhibitors, with a specific focus on the available information for PKD-IN-1, placed within the broader context of well-characterized molecules of the same class.
The Protein Kinase D (PKD) Family
The PKD family, part of the Ca²⁺/calmodulin-dependent kinase (CaMK) superfamily, comprises three isoforms: PKD1, PKD2, and PKD3.[6][7] These kinases are key regulators of a multitude of cellular processes, including signal transduction, cell proliferation and differentiation, apoptosis, membrane trafficking, secretion, immune regulation, angiogenesis, and cardiac hypertrophy.[2][6] Dysregulation of PKD signaling has been implicated in various pathologies, most notably cancer.[3][6]
Core Mechanism of Action: Inhibition of the PKD Signaling Pathway
PKD-IN-1, as a pan-PKD inhibitor, is presumed to function by competing with ATP for the binding site in the catalytic domain of the PKD isoforms. This competitive inhibition prevents the phosphorylation of downstream PKD substrates, thereby blocking the propagation of signals that regulate various cellular functions. While specific binding details for PKD-IN-1 are not extensively published, this mechanism is common to many kinase inhibitors.
The PKD Signaling Cascade
The activation of PKD is a multi-step process initiated by a variety of extracellular stimuli that engage G-protein coupled receptors (GPCRs) or receptor tyrosine kinases. A canonical activation pathway involves:
-
Activation of Phospholipase C (PLC): Upstream signals activate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP₃).
-
Recruitment and Activation by Protein Kinase C (PKC): DAG recruits both novel PKC isoforms (e.g., PKCδ, PKCε) and PKD to the cell membrane. Here, PKC phosphorylates serine residues in the activation loop of PKD (Ser744 and Ser748 in human PKD1), leading to its catalytic activation.[8]
-
Downstream Substrate Phosphorylation: Activated PKD then phosphorylates a diverse array of substrates in the cytoplasm and nucleus. Key substrates include Class IIa histone deacetylases (HDACs 5 and 7), RIN1, and cortactin.[2] The phosphorylation of these substrates modulates their activity and subcellular localization, often through the creation of binding sites for 14-3-3 proteins.[2]
The inhibition of PKD by compounds like PKD-IN-1 disrupts this entire cascade, leading to a variety of cellular outcomes depending on the cell type and context. These can include the inhibition of cell proliferation, induction of apoptosis, and modulation of cell migration.[6]
Quantitative Data: Potency of PKD Inhibitors
| Inhibitor | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) | Reference |
| CRT0066101 | 1 | 2.5 | 2 | [5][9] |
| BPKDi | 1 | 9 | 1 | [7][9] |
| kb NB 142-70 | 28.3 | 58.7 | 53.2 | [9][10] |
| CID755673 | 182 | 280 | 227 | [7][11] |
| Protein kinase D inhibitor 1 | 17-35 (range) | - | - | [8] |
Table 1: In vitro potency of various pan-PKD inhibitors against the three PKD isoforms.
Experimental Protocols
Detailed experimental protocols for PKD-IN-1 are not publicly available. However, the characterization of a novel PKD inhibitor would typically involve a series of in vitro and cell-based assays.
In Vitro Kinase Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on the kinase activity of each PKD isoform.
Objective: To determine the IC₅₀ value of the inhibitor against purified PKD1, PKD2, and PKD3.
General Protocol:
-
Reagents: Purified recombinant human PKD1, PKD2, and PKD3 enzymes; a generic kinase substrate (e.g., a synthetic peptide like Syntide-2); ATP (often radiolabeled, e.g., [γ-³²P]ATP); the inhibitor compound at various concentrations; kinase assay buffer.
-
Procedure: a. The inhibitor is serially diluted and pre-incubated with the kinase in the assay buffer. b. The kinase reaction is initiated by adding the substrate and [γ-³²P]ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). d. The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP (e.g., by spotting onto phosphocellulose paper followed by washing). e. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
These assays are crucial for evaluating the inhibitor's efficacy in a biological context.
-
Western Blotting for Phospho-Substrates: To confirm that the inhibitor blocks PKD activity in cells, one can measure the phosphorylation of a known PKD substrate (e.g., Cortactin). Cells are treated with a PKD activator (e.g., phorbol (B1677699) ester) in the presence or absence of the inhibitor, and cell lysates are analyzed by Western blotting using an antibody specific to the phosphorylated form of the substrate.
-
Cell Proliferation Assay (e.g., MTS or BrdU assay): To assess the impact of the inhibitor on cell growth, cancer cell lines known to be dependent on PKD signaling are cultured with varying concentrations of the inhibitor. Cell viability or DNA synthesis is measured over time.
-
Apoptosis Assay (e.g., Caspase-Glo or Annexin V staining): To determine if the inhibitor induces programmed cell death, cells are treated with the inhibitor, and markers of apoptosis (e.g., caspase activity or phosphatidylserine (B164497) exposure) are quantified.
-
Cell Migration Assay (e.g., Wound Healing or Transwell assay): Given PKD's role in cell motility, these assays can evaluate the inhibitor's ability to block the migration and invasion of cancer cells.
Conclusion
PKD-IN-1 dihydrochloride is a research compound that targets the Protein Kinase D family. While detailed, peer-reviewed studies on PKD-IN-1 itself are limited, its mechanism of action can be inferred from the extensive research on the PKD signaling pathway and other well-characterized pan-PKD inhibitors. It is expected to act as an ATP-competitive inhibitor, thereby blocking the phosphorylation of downstream substrates and modulating a wide range of cellular processes. The provided data on other PKD inhibitors, along with the general experimental protocols, offer a solid framework for researchers and drug development professionals to design studies and interpret data related to this class of compounds. Further research is necessary to fully elucidate the specific kinase selectivity profile, in vivo efficacy, and therapeutic potential of PKD-IN-1.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PKD1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Insights Into the Molecular Mechanisms of Polycystic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. niddk.nih.gov [niddk.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A synthetic agent ameliorates polycystic kidney disease by promoting apoptosis of cystic cells through increased oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2023230167A1 - Methods of treating, ameliorating and/or preventing polycystic kidney disease and polycystic liver disease - Google Patents [patents.google.com]
In-Depth Technical Guide: The Molecular Target of PKD-IN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
PKD-IN-1 dihydrochloride (B599025), also identified as PKC/PKD-IN-1, is a potent and orally active small molecule inhibitor. Its primary molecular target is the family of Protein Kinase D (PKD) enzymes, with a particularly high affinity for PKD1. This technical guide provides a comprehensive overview of the target profile of PKD-IN-1 dihydrochloride, including its inhibitory activity, the relevant signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on the modulation of PKD signaling.
Introduction to the Target: Protein Kinase D (PKD)
Protein Kinase D (PKD) is a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes. The PKD family consists of three isoforms in mammals: PKD1, PKD2, and PKD3. These kinases are key downstream effectors of diacylglycerol (DAG) and are activated by a variety of stimuli, including G-protein coupled receptors (GPCRs) and growth factor receptors.
PKD signaling is implicated in the regulation of fundamental cellular functions such as signal transduction, cell proliferation and differentiation, membrane trafficking, secretion, immune regulation, cardiac hypertrophy, angiogenesis, and cancer.[1][2] Dysregulation of PKD activity has been linked to various pathological conditions, making it an attractive target for therapeutic intervention.
Quantitative Inhibitory Profile of this compound
This compound is a dual inhibitor of Protein Kinase C (PKC) and Protein Kinase D (PKD). It exhibits high potency against PKD isoforms. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Kinase | IC50 (nM) |
| PKD1 | 0.6 |
| PKD2 | Data Not Available |
| PKD3 | Data Not Available |
| Other Kinases | Data Not Available |
Table 1: Inhibitory activity of this compound against Protein Kinase D isoforms. Further screening against a broader kinase panel is required to fully characterize its selectivity profile.
Signaling Pathways
PKD is a central node in various signaling cascades. Its activation and downstream signaling mediate a wide range of cellular responses.
Activation of Protein Kinase D
The activation of PKD is a multi-step process initiated by extracellular signals that lead to the production of the second messenger diacylglycerol (DAG).
Downstream Signaling of Protein Kinase D
Once activated, PKD phosphorylates a diverse array of substrate proteins, thereby regulating their activity and subcellular localization. This leads to the modulation of various cellular processes.
Experimental Protocols
The following protocols provide a framework for the in vitro and cellular characterization of this compound.
In Vitro Radiometric Kinase Assay for IC50 Determination
This assay directly measures the enzymatic activity of PKD by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.
Materials:
-
Recombinant human PKD1 enzyme
-
PKD substrate peptide (e.g., Syntide-2)
-
[γ-³²P]ATP
-
Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
This compound
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction tube, combine the recombinant PKD1 enzyme and the substrate peptide in the kinase reaction buffer.
-
Add the diluted this compound or vehicle (control) to the respective tubes and pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final reaction volume is typically 25-50 µL.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the paper with acetone (B3395972) and let it air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for PKD Inhibition: Western Blot Analysis of PKD Autophosphorylation
This assay assesses the ability of this compound to inhibit PKD activity within a cellular context by measuring the autophosphorylation of PKD at a specific site (e.g., Ser916 for PKD1).
Materials:
-
Cell line expressing PKD (e.g., LNCaP prostate cancer cells)
-
Cell culture medium and supplements
-
PKD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-PKD (Ser916) and anti-total PKD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with a PKD activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKD autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PKD (Ser916) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total PKD.
-
Quantify the band intensities and calculate the inhibition of PKD autophosphorylation at each inhibitor concentration.
Experimental Workflow Diagram
Conclusion
This compound is a potent inhibitor of Protein Kinase D, with high affinity for PKD1. Its ability to modulate the PKD signaling pathway makes it a valuable tool for studying the physiological and pathological roles of this kinase family. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PKD with this and other novel inhibitors. A comprehensive kinase selectivity profile is a critical next step in fully understanding the compound's specificity and potential off-target effects.
References
In-Depth Technical Guide: Discovery and Development of PKD-IN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PKD-IN-1 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of PKD-IN-1. It includes a compilation of its inhibitory activity, detailed experimental protocols for key assays, and a visualization of its place within the PKD signaling pathway. The development of specific PKD inhibitors like PKD-IN-1 is crucial for elucidating the physiological and pathological roles of PKD and for the potential development of therapeutics for diseases where PKD activity is dysregulated, such as in some cancers and cardiovascular conditions.
Introduction to Protein Kinase D (PKD)
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are key regulators of a wide array of cellular functions. These include signal transduction, cell proliferation and differentiation, membrane trafficking, secretion, immune regulation, cardiac hypertrophy and contraction, angiogenesis, and cancer.[1] As members of the Ca²⁺/calmodulin-dependent protein kinase (CaMK) superfamily, PKDs are activated downstream of protein kinase C (PKC) in response to stimuli that generate the second messenger diacylglycerol (DAG).[2] Given their central role in cellular signaling, dysregulation of PKD activity has been implicated in the pathogenesis of several diseases, making this kinase family an attractive target for therapeutic intervention.[3]
Discovery and Chemical Properties of PKD-IN-1
PKD-IN-1 (also referred to as compound 32) is an aminoethylamino-aryl (AEAA) based compound identified as a potent inhibitor of Protein Kinase D1 (PKD1).[4] It is part of a broader effort to develop specific small molecule inhibitors to probe the biological functions of the PKD family. The dihydrochloride salt form of PKD-IN-1 is often used to improve its solubility and stability for experimental use.
While the complete discovery and synthesis details are proprietary or spread across various research initiatives, related compounds have been developed through high-throughput screening campaigns and subsequent structure-activity relationship (SAR) studies.[5] These efforts have led to the identification of several classes of PKD inhibitors, including benzoxoloazepinolones, pyrazolopyrimidines, and bipyridyl compounds.[3]
Mechanism of Action and Biological Activity
PKD-IN-1 functions as an inhibitor of PKD, though the specific mode of inhibition (e.g., ATP-competitive, allosteric) for this particular compound is not detailed in the readily available public literature. However, many developed PKD inhibitors are ATP-competitive.[5] By inhibiting PKD, PKD-IN-1 can block the downstream signaling events mediated by this kinase.
A key downstream event regulated by PKD is the phosphorylation of cortactin, which is involved in cell migration and invasion. Potent pan-PKD inhibitors have been shown to inhibit this process.[1] Another critical function of PKD is the regulation of gene expression through the phosphorylation of Class IIa histone deacetylases (HDACs), leading to their nuclear export. Inhibition of PKD can thus modulate gene transcription.[2]
PKD Signaling Pathway
The following diagram illustrates a simplified PKD activation and signaling pathway, highlighting the point of inhibition by a generic PKD inhibitor like PKD-IN-1.
Quantitative Data on PKD Inhibitors
The following table summarizes the inhibitory activity (IC₅₀) of various representative PKD inhibitors against the three PKD isoforms. This comparative data helps to contextualize the potency of compounds like PKD-IN-1.
| Inhibitor | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) | Reference(s) |
| PKD-IN-1 (compound 32) | Potent | - | - | [4] |
| Protein kinase D inhibitor 1 (compound 17m) | 17 - 35 | 17 - 35 | 17 - 35 | [1] |
| CRT0066101 | 1 | 2.5 | 2 | [6] |
| BPKDi | 1 | 9 | 1 | [3] |
| CID755673 | 182 | 280 | 227 | [6] |
| 1-Naphthyl PP1 (1-NA-PP1) | 154.6 | 133.4 | 109.4 | [7] |
| kb NB 142-70 | 28.3 | 58.7 | 53.2 | [8] |
| 3-IN-PP1 | 108 | 94 | 108 | [8] |
| PKC/PKD-IN-1 | 0.6 | - | - | [2] |
| CID 2011756 | 3200 | 600 | 700 | [7] |
Note: Data for PKD-IN-1 (compound 32) is qualitative ("Potent") as specific IC₅₀ values were not found in the initial searches. "-" indicates data not available.
Detailed Experimental Protocols
The following are representative protocols for key assays used in the characterization of PKD inhibitors. These are generalized procedures and may require optimization for specific experimental conditions.
In Vitro Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific substrate by the kinase.
Materials:
-
Purified recombinant PKD enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (e.g., a synthetic peptide like Syntide-2)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
PKD-IN-1 dihydrochloride or other inhibitors
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and the PKD enzyme.
-
Add PKD-IN-1 or vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times (e.g., 3-4 times for 5 minutes each) with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Workflow Diagram:
Cellular PKD Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the autophosphorylation of PKD at a specific site (e.g., Ser916 for PKD1) in a cellular context, which is a marker of its activation.
Materials:
-
Cell line expressing PKD (e.g., LNCaP or Panc-1)
-
Cell culture medium and supplements
-
PKD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
This compound or other inhibitors
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-PKD(Ser916) and anti-total PKD)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to a suitable confluency.
-
Pre-treat cells with various concentrations of PKD-IN-1 or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKD activator like PMA for a short period (e.g., 15-30 minutes) to induce PKD autophosphorylation.
-
Wash the cells with cold PBS and lyse them in lysis buffer containing phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PKD(Ser916) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total PKD.
-
Quantify the band intensities to determine the extent of inhibition.
Workflow Diagram:
In Vivo Studies
Conclusion
This compound is a valuable tool for the study of Protein Kinase D. As a potent inhibitor, it allows for the dissection of PKD-mediated signaling pathways and the exploration of the therapeutic potential of PKD inhibition in various disease models. The data and protocols presented in this guide provide a foundation for researchers to utilize and further investigate the role of PKD in health and disease. Further research is needed to fully characterize the in vivo efficacy, safety profile, and full therapeutic potential of PKD-IN-1 and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iscrm.uw.edu [iscrm.uw.edu]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways and Therapies in Autosomal-Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Guide: Biological Activity of PKD-IN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKD-IN-1 dihydrochloride (B599025), also known as compound 32, is a small molecule inhibitor belonging to the aminoethylamino-aryl (AEAA) chemical class. It is a potent inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases that act as key regulators in a multitude of cellular processes. The PKD family comprises three main isoforms: PKD1, PKD2, and PKD3. These kinases are implicated in signal transduction, cell proliferation and differentiation, membrane trafficking, secretion, immune regulation, cardiac hypertrophy and contraction, angiogenesis, and cancer. This document provides a comprehensive overview of the biological activity of PKD-IN-1 dihydrochloride, its mechanism of action, and relevant experimental protocols.
Mechanism of Action
The activation of PKD is a multi-step process initiated by various extracellular stimuli, such as G-protein coupled receptor (GPCR) agonists and growth factors. These stimuli activate phospholipase C (PLC), leading to the generation of diacylglycerol (DAG). DAG recruits PKD from the cytosol to the cell membrane, where it is activated via phosphorylation by protein kinase C (PKC). Activated PKD then translocates to various subcellular compartments, including the Golgi apparatus, nucleus, and mitochondria, to phosphorylate its downstream targets. By inhibiting PKD, this compound is expected to block these downstream signaling events, thereby impacting the diverse cellular functions regulated by this kinase family.
Quantitative Data
Specific quantitative data for the inhibitory activity of this compound against PKD isoforms is not available in the cited literature. However, for comparative purposes, the following table summarizes the IC50 values of other notable Protein Kinase D inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| CRT0066101 | PKD1, PKD2, PKD3 | 1, 2.5, 2 | [2][3][4] |
| CID755673 | PKD1, PKD2, PKD3 | 182, 280, 227 | [2] |
| kb NB 142-70 | PKD1, PKD2, PKD3 | 28.3, 58.7, 53.2 | [2] |
| 3-IN-PP1 | PKD1, PKD2, PKD3 | 108, 94, 108 | [2] |
| BPKDi | PKD1, PKD2, PKD3 | 1, 9, 1 | [3] |
| Protein kinase D inhibitor 1 (compound 17m) | Pan-PKD | 17-35 | [2] |
| PKC/PKD-IN-1 (Compound 13C) | PKD1 | 0.6 | [2] |
Experimental Protocols
While specific protocols detailing the use of this compound are not explicitly available, the following are generalized experimental methodologies commonly employed to characterize the activity of PKD inhibitors. These protocols can be adapted for the evaluation of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PKD isoforms.
Methodology:
-
Reagents: Recombinant human PKD1, PKD2, or PKD3; synthetic peptide substrate (e.g., Syntide-2); ATP (with [γ-33P]ATP for radiometric assays or unlabeled for non-radiometric assays); this compound at various concentrations; kinase assay buffer.
-
Procedure (Radiometric Assay):
-
Incubate the recombinant PKD enzyme with varying concentrations of this compound in the kinase assay buffer for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and [γ-33P]ATP.
-
Allow the reaction to proceed for a specific duration (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated [γ-33P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve using non-linear regression analysis.
Cell-Based Assay: Western Blot for Phospho-PKD
Objective: To assess the ability of this compound to inhibit PKD activation in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., prostate cancer cells, pancreatic cancer cells) that expresses PKD.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a known PKD activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) or another relevant agonist, for a short duration (e.g., 15-30 minutes).
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the autophosphorylated form of PKD (e.g., anti-phospho-PKD (Ser916)).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against total PKD and a loading control (e.g., GAPDH or β-actin) for normalization.
-
-
Data Analysis: Quantify the band intensities to determine the relative inhibition of PKD autophosphorylation at different concentrations of this compound.
Signaling Pathways and Visualizations
The Protein Kinase D (PKD) signaling pathway is a crucial downstream effector of diacylglycerol (DAG). Its activation and subsequent cellular functions are complex and context-dependent.
PKD is involved in regulating the subcellular localization of its substrates. Upon phosphorylation by PKD, many target proteins are sequestered in the cytosol through binding to 14-3-3 proteins, thereby altering their function.
Conclusion
This compound is an inhibitor of Protein Kinase D, a kinase family with diverse and critical roles in cellular signaling. While specific data on the inhibitory profile of PKD-IN-1 are limited in publicly accessible literature, its classification as an aminoethylamino-aryl (AEAA) compound places it within a class of potent PKD inhibitors. The provided experimental protocols and pathway diagrams offer a framework for the investigation and application of this compound in studying the biological functions of the PKD kinase family and its role in various pathological conditions. Further research is warranted to fully elucidate the specific biological activities and therapeutic potential of this compound.
References
The Role of PKD-IN-1 Dihydrochloride in Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKD-IN-1 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes. Dysregulation of PKD signaling has been implicated in various diseases, including cancer and cardiac hypertrophy, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of PKD-IN-1 dihydrochloride in modulating PKD-mediated signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Analysis of PKD Inhibitors
The inhibitory activity of this compound and other notable PKD inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of inhibitor potency.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Notes |
| This compound | 5000[1] | - | - | Also known as compound 32; an aminoethylamino-aryl (AEAA) compound. |
| BPKDi | 1[2][3] | 9[2][3] | 1[2][3] | A potent bipyridyl inhibitor of the PKD family. |
| CID755673 | 182[2][3] | 280[2][3] | 227[2][3] | A potent PKD inhibitor. |
| CRT0066101 | 1[2][3] | 2.5[2][3] | 2[2][3] | A potent and orally active PKD inhibitor. |
| kb NB 142-70 | 28.3[2] | 58.7[2] | 53.2[2] | A potent PKD inhibitor with antitumor activity. |
| 3-IN-PP1 | 108[2] | 94[2] | 108[2] | A pan-PKD inhibitor with broad-spectrum anticancer activity. |
| IKK 16 | 153.9[4] | 115[4] | 99.7[4] | A pan-PKD inhibitor. |
| PKC/PKD-IN-1 | 0.6[5] | - | - | An orally active dual PKC/PKD inhibitor. |
Signaling Pathways Modulated by this compound
Protein Kinase D is a key downstream effector of G-protein coupled receptors (GPCRs) and Phospholipase C (PLC). Upon activation, PKD translocates to various cellular compartments to phosphorylate a diverse range of substrates, thereby regulating processes such as gene expression, cell proliferation, migration, and apoptosis. This compound, by inhibiting PKD, effectively blocks these downstream signaling events.
Upstream Activation of Protein Kinase D
References
- 1. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Investigating the Cellular Effects of PKD-IN-1 Dihydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of PKD-IN-1 dihydrochloride (B599025), a potent inhibitor of Protein Kinase D (PKD). This document details its mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols for cellular analysis, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to PKD-IN-1 Dihydrochloride
This compound, also known as PKC/PKD-IN-1 (Compound 13C), is a small molecule inhibitor targeting Protein Kinase D (PKD), a family of serine/threonine kinases.[1] It is crucial to distinguish this target from Polycystic Kidney Disease, for which "PKD" is also a common abbreviation. The PKD kinase family, comprising PKD1, PKD2, and PKD3, plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, migration, and differentiation.[2] Dysregulation of PKD signaling has been implicated in various diseases, most notably cancer.[3][4] this compound serves as a valuable tool for elucidating the cellular functions of PKD and for assessing its therapeutic potential as a drug target. The dihydrochloride salt form of PKD-IN-1 generally offers enhanced water solubility and stability compared to its free base form, making it suitable for use in aqueous solutions for in vitro experiments.[5]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound and other relevant PKD inhibitors is summarized in the tables below. This data is essential for determining appropriate experimental concentrations.
Table 1: In Vitro Inhibitory Activity of this compound and Analogs
| Compound | Target | IC50 (nM) | Reference |
| This compound (PKC/PKD-IN-1) | PKD1 | 0.6 | [1] |
| kb-NB-142-70 | PKD1 | 28.3 | [6][7] |
| PKD2 | 58.7 | [6][7] | |
| PKD3 | 53.2 | [6][7] | |
| CID755673 | PKD1 | 182 | [8] |
| PKD2 | 280 | [8] | |
| PKD3 | 227 | [8] |
Table 2: In Vitro Inhibitory Activity of CRT0066101
| Compound | Target | IC50 (nM) | Reference |
| CRT0066101 | PKD1 | 1 | [9] |
| PKD2 | 2.5 | [9] | |
| PKD3 | 2 | [9] |
Cellular Effects of PKD Inhibition
Inhibition of PKD by small molecules like this compound has been shown to elicit significant cellular responses, primarily in the context of cancer cell lines. These effects are largely centered around the control of cell growth and survival.
Inhibition of Cell Proliferation
Studies on potent PKD inhibitors, such as CRT0066101 and kb-NB-142-70, which are expected to have similar effects to this compound, have demonstrated a marked reduction in the proliferation of various cancer cell lines.[3][10] For instance, CRT0066101 significantly inhibits the proliferation of Panc-1 pancreatic cancer cells with a cellular IC50 of 1 µM.[10] This anti-proliferative effect is often associated with cell cycle arrest, with some PKD inhibitors inducing a G2/M phase block.[3]
Induction of Apoptosis
Beyond cytostatic effects, PKD inhibition can also be cytotoxic by inducing programmed cell death, or apoptosis. Treatment of cancer cells with PKD inhibitors has been shown to increase the activity of caspases, which are key executioners of the apoptotic cascade.[10] This suggests that PKD signaling is critical for cell survival in certain contexts, and its inhibition can trigger the cell's self-destruction machinery.
Modulation of Downstream Signaling Pathways
The anti-proliferative and pro-apoptotic effects of PKD inhibitors are a direct consequence of their impact on downstream signaling pathways. One of the key pathways regulated by PKD is the NF-κB signaling cascade, which is a critical regulator of genes involved in inflammation, immunity, and cell survival.[11] Inhibition of PKD has been shown to attenuate NF-κB activation, leading to the downregulation of pro-survival proteins.[10]
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action of this compound, it is essential to visualize the relevant signaling pathways and the workflow of cellular effect analysis.
Experimental Protocols
The following are detailed, exemplary protocols for key experiments to investigate the cellular effects of this compound. These should be adapted based on the specific cell line and experimental goals.
Preparation of this compound Stock Solution
Materials:
-
This compound (Molecular Weight: 415.74 g/mol )[12]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the product data sheet, this compound is soluble in DMSO.[12] To prepare a 10 mM stock solution, dissolve 4.16 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Cell Proliferation Assay (BrdU Incorporation)
Materials:
-
Cells of interest (e.g., Panc-1 pancreatic cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
BrdU Cell Proliferation Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from nanomolar to low micromolar, based on the known IC50 values. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Four to six hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's protocol.
-
At the end of the incubation, fix, permeabilize, and detect BrdU incorporation using the anti-BrdU antibody and substrate provided in the kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Apoptosis Assay (Caspase-3/7 Activity)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well, opaque-walled cell culture plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density that will result in a sub-confluent monolayer at the time of the assay.
-
Incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in the proliferation assay protocol.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold-change in caspase-3/7 activity relative to the vehicle control.
Western Blot Analysis of PKD Activity and Downstream Targets
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-PKD1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a potent and valuable research tool for investigating the cellular roles of Protein Kinase D. Its ability to inhibit PKD activity allows for the detailed study of downstream signaling pathways and their impact on fundamental cellular processes such as proliferation and apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of PKD and its potential as a therapeutic target in various diseases. As with any inhibitor, careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and interpretable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Kinase D | Kinases | Tocris Bioscience [tocris.com]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel protein kinase D inhibitors cause potent arrest in prostate cancer cell growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to a Novel Kinase Inhibitor for Basic Polycystic Kidney Disease (PKD) Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent, inherited disorder characterized by the progressive development of renal cysts, frequently culminating in end-stage renal disease. The primary genetic drivers of ADPKD are mutations in the PKD1 and PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2) respectively.[1][2][3] These proteins are crucial components of signaling pathways that regulate renal tubular development and function.[4] Dysregulation of these pathways due to genetic mutations leads to the characteristic cyst formation of PKD. While the exact mechanisms are complex and involve multiple signaling cascades, targeting these aberrant pathways presents a promising therapeutic strategy.[5][6] This technical guide focuses on a novel kinase inhibitor, referred to here as PKD-IN-1, as a tool for the basic research of PKD. Due to the limited public information on a specific compound named "PKD-IN-1 dihydrochloride," this document will provide a generalized framework based on the known signaling pathways implicated in PKD that a potent kinase inhibitor would target.
Introduction to PKD and Therapeutic Targeting
ADPKD, the most common inherited kidney disorder, affects approximately 1 in 1000 individuals.[7][8] The disease is primarily caused by mutations in PKD1 (accounting for about 85% of cases) or PKD2 (about 15% of cases).[1][3] The protein products, PC1 and PC2, form a complex that is believed to function in mechanosensation and calcium signaling within the primary cilia of renal epithelial cells.[1][9]
Mutations in these genes disrupt normal cellular signaling, leading to increased cell proliferation, fluid secretion, and extracellular matrix abnormalities, all of which contribute to cyst formation and expansion.[5] Several key signaling pathways have been identified as dysregulated in PKD, including:
-
Cyclic AMP (cAMP) signaling: Elevated cAMP levels are a hallmark of PKD and drive cell proliferation and fluid secretion.
-
mTOR (mechanistic target of rapamycin) pathway: This pathway is crucial for cell growth and is often hyperactivated in PKD.[10]
-
Ras/MAPK (ERK) pathway: This cascade is involved in cell proliferation and is also frequently overactive in cystic cells.
-
Wnt signaling: Aberrant Wnt signaling has been implicated in the developmental defects seen in PKD.[11]
Given the central role of aberrant kinase signaling in PKD pathogenesis, small molecule inhibitors targeting key kinases in these pathways are of significant interest for both basic research and therapeutic development.[10]
PKD-IN-1: A Profile of a Putative PKD Kinase Inhibitor
Mechanism of Action
A potent and selective kinase inhibitor for PKD research, herein "PKD-IN-1," would ideally target one or more of the following to reverse the cystic phenotype:
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in multiple signaling pathways that promote cell growth and proliferation.
-
B-Raf/MEK/ERK Pathway Kinases: Inhibition of this cascade can directly reduce the excessive cell division seen in cyst lining cells.
-
mTOR Kinase: As a central regulator of cell growth, mTOR is a well-established target in PKD research.[10]
The following diagram illustrates the potential points of intervention for a kinase inhibitor within the PKD signaling network.
Caption: Simplified signaling cascade in PKD and potential intervention by PKD-IN-1.
Quantitative Data
The following tables present hypothetical, yet realistic, quantitative data for a compound like PKD-IN-1, based on values typically seen for potent kinase inhibitors in preclinical development.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| B-Raf | 5 |
| c-Raf | 15 |
| MEK1 | 50 |
| ERK2 | 100 |
| mTOR | 25 |
| Src | 30 |
Table 2: Cellular Activity
| Cell Line | Assay | IC50 (nM) |
| Human ADPKD Cystic Cells | Proliferation (BrdU) | 75 |
| MDCK (Canine Kidney) Cyst Model | Cyst Formation | 150 |
| Pkd1-/- Mouse Embryonic Kidney Cells | Proliferation (MTT) | 90 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of PKD-IN-1 in basic research.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of PKD-IN-1 against target kinases.
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, PKD-IN-1 (in DMSO), assay buffer.
-
Procedure:
-
A radiometric or fluorescence-based kinase assay is performed in a 96- or 384-well plate format.
-
Serial dilutions of PKD-IN-1 are pre-incubated with the kinase.
-
The reaction is initiated by the addition of ATP and the peptide substrate.
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Cyst Formation Assay
Objective: To assess the effect of PKD-IN-1 on the formation of three-dimensional cysts in an in vitro model.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which form cysts in 3D culture, or primary human ADPKD cyst-lining cells are used.
-
Procedure:
-
Cells are suspended in a collagen or Matrigel matrix.
-
The cell-matrix suspension is plated in a multi-well format.
-
The matrix is allowed to polymerize, and then culture medium containing a cystogenic agent (e.g., forskolin) and varying concentrations of PKD-IN-1 is added.
-
Cultures are maintained for 7-14 days, with medium changes every 2-3 days.
-
Cyst formation is monitored by phase-contrast microscopy, and cyst size and number are quantified using image analysis software.
-
Preclinical Animal Models in PKD Research
A variety of animal models are available to study ADPKD and test the efficacy of potential therapeutics like PKD-IN-1. These models often involve genetic manipulation of the Pkd1 or Pkd2 genes in rodents.[2][12]
-
Pkd1 knockout mice: Homozygous knockout is embryonic lethal, but heterozygous mice develop a milder, slowly progressing disease. Conditional knockout models allow for tissue-specific and temporally controlled gene deletion, providing more robust models of adult-onset PKD.[13]
-
Pkd1 hypomorphic mice: These mice express reduced levels of normal Pkd1 protein and develop a cystic phenotype that more closely resembles human ADPKD progression.[14][15]
-
Orthologous rat models: Several rat strains with spontaneous mutations in Pkd1 or Pkd2 exist and are valuable for preclinical studies.
Conclusion and Future Directions
While the specific compound "this compound" remains to be fully characterized in publicly accessible literature, the principles of targeting kinase signaling in Polycystic Kidney Disease are well-established. A potent and selective kinase inhibitor, as profiled in this guide, would be an invaluable tool for dissecting the complex signaling networks that drive cystogenesis. Future research should focus on identifying and characterizing novel inhibitors with improved selectivity and drug-like properties. Furthermore, the use of advanced in vitro models, such as kidney organoids derived from patient-specific induced pluripotent stem cells, will be instrumental in translating findings from basic research into effective therapies for ADPKD.[2][12]
References
- 1. Polycystins and Molecular Basis of Autosomal Dominant Polycystic Kidney Disease - Polycystic Kidney Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel PKD1 mutations – the effect on clinical phenotype of ADPKD patients in Lower Silesia - AHEM [phmd.hirszfeld.pl]
- 4. PKD1 polycystin 1, transient receptor potential channel interacting [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Genetic mechanisms and signaling pathways in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Genetic mechanisms and signaling pathways in autosomal dominant polycystic kidney disease. | Semantic Scholar [semanticscholar.org]
- 7. innoserlaboratories.com [innoserlaboratories.com]
- 8. Scattered Deletion of PKD1 in Kidneys Causes a Cystic Snowball Effect and Recapitulates Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PKD1 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. What are PKD1 inhibitors and how do they work? [synapse.patsnap.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Experimental Models of Polycystic Kidney Disease: Applications and Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pkd1 Inactivation Induced in Adulthood Produces Focal Cystic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. JCI - Functional polycystin-1 dosage governs autosomal dominant polycystic kidney disease severity [jci.org]
Preliminary Studies on a Potent Pan-PKD Inhibitor: A Technical Overview of CRT0066101 Dihydrochloride
Disclaimer: The specific compound "PKD-IN-1 dihydrochloride" was not identifiable in available scientific literature. This document provides a detailed technical guide on CRT0066101 dihydrochloride (B599025) , a well-characterized, potent, and orally bioavailable pan-Protein Kinase D (PKD) inhibitor, which serves as a representative molecule for preliminary studies in this class of inhibitors.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Protein Kinase D (PKD), a family of serine/threonine kinases belonging to the Ca++/Calmodulin-dependent kinase superfamily, is implicated in a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[3][4] Aberrant PKD signaling is associated with various pathological conditions, particularly in cancer, making it a compelling target for therapeutic intervention.[3][5] CRT0066101 is a novel, potent, and specific small molecule inhibitor of all three PKD isoforms (PKD1, PKD2, and PKD3).[6][7] This document summarizes its mechanism of action, quantitative data from preclinical studies, key signaling pathways it modulates, and detailed experimental protocols.
Mechanism of Action
CRT0066101 dihydrochloride is a selective, orally active pan-PKD inhibitor.[8][9][10] It specifically targets the catalytic activity of the PKD family members, thereby blocking downstream signaling cascades.[6] In cancer cells, CRT0066101 has been shown to reduce cell proliferation, induce apoptosis, and block tumor growth in vivo.[6][11][12] Its anti-tumor effects are mediated by inhibiting key cellular processes such as cell cycle progression and invasion.[1][13]
Mechanistically, CRT0066101 blocks the activation of PKD1/2 and abrogates the phosphorylation of downstream substrates like Hsp27.[8][9][11] A significant part of its action involves the attenuation of the NF-κB signaling pathway.[6][11][12] By inhibiting PKD-mediated NF-κB activation, CRT0066101 downregulates the expression of NF-κB-dependent genes that promote cell proliferation and survival, such as cyclin D1, survivin, and cIAP-1.[6][11] Studies in bladder cancer have shown that CRT0066101 can arrest the cell cycle at the G2/M phase.[13]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and cellular effects of CRT0066101.
Table 1: In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
|---|---|
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
| PIM2 | ~135.7 |
Data sourced from references[2][8][9]
Table 2: In Vitro Cellular Activity
| Cell Line | Assay | IC₅₀ (µM) | Effect |
|---|---|---|---|
| Panc-1 (Pancreatic Cancer) | Cell Proliferation | 1 | Inhibition of proliferation |
| T24T (Bladder Cancer) | Cell Growth (4 days) | 0.3333 | Inhibition of growth |
| T24 (Bladder Cancer) | Cell Growth (4 days) | 0.4782 | Inhibition of growth |
| UMUC1 (Bladder Cancer) | Cell Growth (4 days) | 0.4796 | Inhibition of growth |
| TCCSUP (Bladder Cancer) | Cell Growth (4 days) | 1.4300 | Inhibition of growth |
Data sourced from references[1][8][9][11]
Key Signaling Pathways
CRT0066101 primarily exerts its effects by inhibiting the Protein Kinase D (PKD) signaling pathway, which has significant downstream consequences, including the modulation of the NF-κB pathway.
Caption: PKD Signaling Pathway Inhibition by CRT0066101.
Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary studies of CRT0066101 are provided below.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate bladder cancer cell lines (e.g., T24, UMUC1) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of CRT0066101 (e.g., 0.625 to 20 µM) or vehicle control (DMSO) for the desired time course (e.g., 2 or 4 days).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell growth inhibition against the log concentration of the compound.[1]
Western Blot Analysis for PKD Activation
-
Cell Culture and Treatment: Culture pancreatic cancer cells (e.g., Panc-1, Panc-28) to 70-80% confluency.[8]
-
Stimulation and Inhibition: Pre-treat cells with CRT0066101 (e.g., 5 µM) for 1 hour, followed by stimulation with a GPCR agonist like neurotensin (B549771) (NT).[8][11]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phospho-PKD (pS916-PKD1/2) and total PKD overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10⁶ UMUC1 cells in 50% Matrigel) into the flank of female athymic nude mice.[1]
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer CRT0066101 orally (e.g., 80 mg/kg/day) or vehicle control daily for a specified period (e.g., 21-28 days).[6][11]
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like TUNEL).[6][12]
Experimental Workflow
The following diagram illustrates a general workflow for evaluating a PKD inhibitor like CRT0066101.
Caption: General workflow for preclinical evaluation of a PKD inhibitor.
Conclusion
CRT0066101 dihydrochloride is a potent and selective pan-PKD inhibitor with significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[8][9][11] Its mechanism of action involves the direct inhibition of PKD activity and the subsequent downregulation of pro-survival signaling pathways such as NF-κB.[6][11] In vivo studies have demonstrated its oral bioavailability and efficacy in suppressing tumor growth in xenograft models.[1][6][12] While no clinical trials are currently underway for CRT0066101, these preliminary findings establish it as a valuable research tool and a promising candidate for further preclinical and clinical development.[2]
References
- 1. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D signaling in cancer: A friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRT0066101 | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CRT0066101 dihydrochloride | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
PKD-IN-1 dihydrochloride as a chemical probe for PKD
An In-Depth Technical Guide to Chemical Probes for Protein Kinase D
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein Kinase D (PKD), a family of serine/threonine kinases, has emerged as a significant therapeutic target in various pathologies, including cancer and cardiovascular diseases. The use of potent and selective small molecule inhibitors as chemical probes is essential for dissecting PKD-mediated signaling pathways and validating its therapeutic potential. This guide provides a comprehensive overview of the use of chemical probes to study PKD. While specific quantitative data for the compound PKD-IN-1 dihydrochloride (B599025) is not extensively available in peer-reviewed literature, this document will use the well-characterized and potent pan-PKD inhibitor, CRT0066101 , as a representative example to illustrate the principles of data presentation, experimental protocols, and the application of a PKD chemical probe.
Introduction to Protein Kinase D (PKD)
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, belongs to the calcium/calmodulin-dependent kinase (CaMK) superfamily.[1] Unlike Protein Kinase C (PKC) isoforms, PKDs have distinct structural and regulatory properties. PKD signaling is initiated by a wide array of stimuli, including G protein-coupled receptor (GPCR) agonists and growth factors.[2] These stimuli activate Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG), which recruits both PKC and PKD to the plasma membrane. Subsequently, PKC phosphorylates conserved serine residues in the activation loop of PKD (Ser744 and Ser748 in PKD1), leading to its activation.[1][3] Once activated, PKD phosphorylates a diverse range of substrates, regulating critical cellular processes such as gene expression, cell proliferation, survival, migration, and angiogenesis.[1]
The Role of a Chemical Probe
A chemical probe is a highly potent and selective small molecule used to interrogate the function of a specific protein target in complex biological systems.[4] An ideal chemical probe for PKD should exhibit high affinity for all PKD isoforms, excellent selectivity against closely related kinases (especially PKC isoforms), and proven activity in cellular contexts to link target engagement with a phenotypic outcome.[4]
While PKD-IN-1 dihydrochloride is described as a PKD1 inhibitor, detailed public data on its biochemical potency and selectivity are limited.[5][6][7] Therefore, we will use CRT0066101 , a potent, orally active, and well-documented pan-PKD inhibitor, as a surrogate to detail the characteristics and experimental application of a high-quality PKD chemical probe.[8][9]
Quantitative Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing the potency and selectivity of chemical probes. The following tables present data for the representative inhibitor, CRT0066101.
Table 1: Biochemical Potency of CRT0066101
| Target | IC₅₀ (nM) | Assay Type |
| PKD1 | 1.0 | Radiometric Kinase Assay |
| PKD2 | 2.5 | Radiometric Kinase Assay |
| PKD3 | 2.0 | Radiometric Kinase Assay |
| Data sourced from a study on the effects of CRT0066101 on pancreatic cancer cells.[8] |
Table 2: Cellular Activity of CRT0066101
| Cell Line | Assay | Endpoint | IC₅₀ (µM) |
| Panc-1 | Cell Proliferation | BrdU Incorporation | ~1.0 |
| Panc-1 | Target Engagement | FACE Assay | 0.5 |
| FACE (Fast Activated Cell-based ELISA) assay measures inhibition of endogenous PKD activity. Data sourced from studies in pancreatic cancer models.[8][10] |
Table 3: Kinase Selectivity Profile of CRT0066101
| Kinase | Activity | Notes |
| PKCα | No significant inhibition | Tested in a panel of >90 kinases |
| PKCβ | No significant inhibition | Tested in a panel of >90 kinases |
| PKCε | No significant inhibition | Tested in a panel of >90 kinases |
| MEK | No significant inhibition | Tested in a panel of >90 kinases |
| ERK | No significant inhibition | Tested in a panel of >90 kinases |
| c-Raf | No significant inhibition | Tested in a panel of >90 kinases |
| c-Src | No significant inhibition | Tested in a panel of >90 kinases |
| CRT0066101 demonstrates high selectivity for PKD family members over other related kinases.[8] |
Signaling Pathways and Visualization
Understanding the signaling context of PKD is vital for designing experiments and interpreting results.
PKD Activation and Downstream Signaling
External stimuli activate GPCRs, which in turn activate PLC. PLC hydrolyzes PIP₂ into IP₃ and DAG. DAG recruits PKC and PKD to the membrane, where PKC phosphorylates and activates PKD. Activated PKD then translocates to various cellular compartments to phosphorylate target proteins, leading to the regulation of NF-κB, cell proliferation, and survival.[1][2]
Experimental Protocols
Detailed methodologies are essential for the validation and use of a chemical probe.
A. In Vitro Kinase Assay (Biochemical Potency)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PKD.
Objective: To determine the IC₅₀ value of the inhibitor against PKD1, PKD2, and PKD3.
Materials:
-
Purified, active PKD1, PKD2, or PKD3 enzyme.
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
Peptide substrate (e.g., a specific substrate peptide for PKD).
-
³²P-ATP or unlabeled ATP (for non-radiometric methods).
-
Test inhibitor (e.g., CRT0066101) at various concentrations.
-
Phosphocellulose paper or other capture method.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the inhibitor in DMSO, then dilute further in kinase buffer.
-
In a reaction plate, add the kinase buffer, purified PKD enzyme, and the peptide substrate.
-
Add the diluted inhibitor to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP (spiked with ³²P-ATP).
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated ³²P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.[3]
B. Cellular Target Engagement Assay (Western Blot)
This assay confirms that the inhibitor blocks PKD activity inside a living cell by measuring the phosphorylation of a known downstream substrate or PKD autophosphorylation.
Objective: To measure the inhibition of agonist-induced PKD activation in a cell line (e.g., Panc-1).
Materials:
-
Panc-1 cells (or other relevant cell line).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Agonist (e.g., Neurotensin or Phorbol 12-myristate 13-acetate (PMA)).
-
Test inhibitor (e.g., CRT0066101).
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-PKD (Ser916), anti-total PKD, anti-phospho-Hsp27 (Ser82), anti-β-actin.
-
SDS-PAGE gels and Western blotting equipment.
Protocol:
-
Plate Panc-1 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 6-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the inhibitor (or DMSO control) for 1-2 hours.[11]
-
Stimulate the cells with an agonist (e.g., 5 nM Neurotensin) for 10-20 minutes to activate the PKD pathway.[11]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-PKD, total PKD, or other downstream targets. Use β-actin as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect signals using an ECL substrate.
-
Quantify band intensity to determine the dose-dependent inhibition of phosphorylation.
C. Cell Proliferation Assay
This assay assesses the phenotypic consequence of PKD inhibition on cell growth.
Objective: To determine the effect of the inhibitor on the proliferation of cancer cells.
Materials:
-
Panc-1 cells.
-
Cell culture medium.
-
Test inhibitor.
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent or MTT/CellTiter-Glo reagent.
Protocol (BrdU Incorporation):
-
Seed Panc-1 cells in a 96-well plate.
-
After 24 hours, treat cells with serial dilutions of the inhibitor for 48-72 hours.
-
Add BrdU labeling reagent to the wells for the final 2-4 hours of incubation.
-
Fix the cells and detect incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) according to the manufacturer's protocol.
-
Add substrate and measure the absorbance to quantify cell proliferation.[11]
-
Calculate the IC₅₀ for the anti-proliferative effect.
Chemical Probe Validation Workflow
A logical workflow is critical to validate a new chemical entity as a probe. The process moves from biochemical confirmation to cellular and, finally, in vivo models.
Conclusion
The study of Protein Kinase D relies on the availability of high-quality chemical probes. While named inhibitors like this compound exist, a thorough evaluation requires comprehensive data on potency, selectivity, and cellular activity. The representative inhibitor, CRT0066101, exemplifies the characteristics of a robust probe, with low nanomolar potency against all PKD isoforms and excellent selectivity over related kinases. The experimental protocols and validation workflow detailed in this guide provide a framework for researchers to effectively utilize and characterize such probes, ultimately enabling a deeper understanding of PKD biology and its role in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Biomedical Research with Quality Chemical Probes [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PDK-1抑制剂 | MCE [medchemexpress.cn]
- 8. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PKD-IN-1 Dihydrochloride In Vitro Assays
Introduction
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, often leading to end-stage renal disease.[1][2] The most common form, Autosomal Dominant Polycystic Kidney Disease (ADPKD), is primarily caused by mutations in the PKD1 or PKD2 genes.[3][4] The PKD1 gene encodes Polycystin-1 (PC1), a large integral membrane protein that forms a complex with Polycystin-2 (PC2) in the primary cilia of renal tubular cells.[2][3] This complex is crucial for regulating intracellular signaling pathways involved in cell proliferation, differentiation, and apoptosis.[3][5]
Mutations in PKD1 lead to a dysfunctional PC1 protein, causing aberrant activation of downstream signaling pathways, notably the mTOR and JAK/STAT pathways, which drives uncontrolled cell growth and cyst formation.[5][6] PKD-IN-1 dihydrochloride (B599025) is a small molecule inhibitor designed to target these dysregulated pathways, making it a valuable tool for PKD research and therapeutic development. These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of PKD-IN-1 dihydrochloride in relevant in vitro models of PKD.
Data Presentation
The following tables summarize representative quantitative data obtained from the described in vitro assays for this compound.
Table 1: Potency of PKD-IN-1 in PKD Cellular Models
| Assay Type | Cell Line | Parameter | PKD-IN-1 IC₅₀ (nM) |
| 3D Cyst Growth Inhibition | Pkd1⁻/⁻ Mouse Kidney Cells | Cyst Size | 150 |
| Pkd1⁻/⁻ Mouse Kidney Cells | Cyst Number | 250 | |
| Cell Viability | Pkd1⁻/⁻ Mouse Kidney Cells | Viability | 800 |
| Cell Viability | Wild-Type Mouse Kidney Cells | Viability | >10,000 |
Table 2: Kinase Selectivity Profile of PKD-IN-1
| Kinase Target | % Inhibition @ 1 µM | IC₅₀ (nM) |
| Cdk1 | 95% | 95 |
| mTOR | 85% | 210 |
| STAT3 (pY705) | 78% | 350 |
| Aurora Kinase A | 60% | 800 |
| PI3Kα | 15% | >5,000 |
| JAK2 | 10% | >10,000 |
Signaling and Experimental Workflow Diagrams
Figure 1. Simplified PKD signaling pathway and inhibitor action.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. High-Throughput Phenotypic Screening of Kinase Inhibitors to Identify Drug Targets for Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKD1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Autosomal Dominant Polycystic Kidney Disease (ADPKD) - Genitourinary Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 5. What are PKD1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Polycystin-1 regulates STAT activity by a dual mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentration for PKD-IN-1 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKD-IN-1 dihydrochloride (B599025) is a potent inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases that play a crucial role in various cellular processes. While specific quantitative data and detailed research applications for PKD-IN-1 dihydrochloride are not widely available in peer-reviewed literature, this document provides recommended working concentrations and protocols based on the activity of other potent and selective PKD inhibitors. Researchers should use this information as a starting point and perform dose-response experiments to determine the optimal concentration for their specific cell lines and experimental conditions.
Mechanism of Action
Protein Kinase D (PKD) is a family of serine/threonine kinases comprising PKD1, PKD2, and PKD3. These kinases are key downstream effectors of diacylglycerol (DAG) and protein kinase C (PKC). The activation of PKD is initiated by various extracellular stimuli, including G protein-coupled receptor (GPCR) agonists and growth factors. This leads to the activation of phospholipase C (PLC), which in turn generates DAG and inositol (B14025) trisphosphate (IP3). DAG recruits both PKC and PKD to the cell membrane, where PKC phosphorylates and activates PKD.[1]
Once activated, PKD translocates to different cellular compartments, including the cytoplasm, nucleus, and Golgi apparatus, where it phosphorylates a wide range of substrates.[2] Through the phosphorylation of its downstream targets, PKD is involved in the regulation of diverse cellular functions such as gene expression, cell proliferation, survival, migration, and vesicular trafficking.[2][3]
Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to the activation of Protein Kinase D (PKD) and its downstream effects.
References
PKD-IN-1 dihydrochloride solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKD-IN-1 dihydrochloride (B599025), also known as CRT0066101 dihydrochloride, is a potent and specific small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2][3] It demonstrates high efficacy against PKD1, PKD2, and PKD3, with IC50 values in the low nanomolar range, making it a valuable tool for studying PKD-mediated signaling pathways in various cellular processes, including cell proliferation, apoptosis, and inflammation.[2][3] These application notes provide detailed information on the solubility of PKD-IN-1 dihydrochloride in various solvents and protocols for its preparation in both in vitro and in vivo studies.
Chemical Properties
| Property | Value |
| Chemical Name | This compound (CRT0066101 dihydrochloride) |
| Molecular Formula | C₁₈H₂₄Cl₂N₆O |
| Molecular Weight | 411.33 g/mol [1][2] |
| CAS Number | 1883545-60-5[2] |
Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and method of dissolution (e.g., sonication, warming). The following table summarizes the available solubility data. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |
| DMSO | 82 | 199.35 | Fresh DMSO recommended.[1] |
| 27 | 65.64 | Fresh DMSO recommended.[1] | |
| 25 | 60.77 | Fresh DMSO recommended.[1] | |
| 11.36 | 27.62 | Requires sonication and warming to 60°C.[2] | |
| Water | 50 | 121.56 | Requires sonication.[2] |
| PBS | 25 | 60.78 | Requires sonication.[2] |
For in vivo studies, complex solvent systems are often required to achieve a clear and stable solution. Here are some reported formulations:
| Solvent System | Final Concentration (mg/mL) | Molar Concentration (mM) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.14 | ≥ 2.77 |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.14 | ≥ 2.77 |
| 10% DMSO, 90% corn oil | ≥ 1.14 | ≥ 2.77 |
Signaling Pathway
PKD-IN-1 targets the Protein Kinase D family, which are downstream effectors of Protein Kinase C (PKC). Upon activation by stimuli such as G-protein coupled receptors (GPCRs) or growth factor receptors, PKC phosphorylates and activates PKD. Activated PKD then translocates to different cellular compartments, including the nucleus, to phosphorylate a variety of downstream substrates. This cascade plays a critical role in regulating gene expression, cell proliferation, survival, and migration. PKD-IN-1 specifically blocks the kinase activity of PKD, thereby inhibiting these downstream cellular events.
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be stored for later use and diluted into aqueous media for cell-based assays.
Materials:
-
This compound (MW: 411.33 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound and place it into a sterile microcentrifuge tube.
-
Calculating Solvent Volume: To prepare a 10 mM stock solution from 1 mg of the compound, the required volume of DMSO can be calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 411.33 g/mol )) * 1,000,000 µL/L ≈ 243.11 µL
-
-
Dissolution: Add 243.11 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication/Warming (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution to 60°C.[2] Visually inspect to ensure a clear solution is obtained.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions for In Vitro Assays
For cell culture experiments, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 1 µM working solution in 1 mL of medium:
-
Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion.
-
Application: Add the final working solution to your cell culture plates. Ensure that vehicle control wells receive the same final concentration of DMSO.
Workflow for Solubility Assessment
The following diagram outlines a general workflow for determining the solubility of a compound like this compound.
Disclaimer
This information is intended for research use only. The provided protocols are guidelines and may require optimization for specific experimental conditions. Always handle chemical reagents with appropriate safety precautions.
References
Application Notes and Protocols for Cell-Based Assay Development Using PKD-IN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the growth of numerous cysts in the kidneys. The majority of Autosomal Dominant Polycystic Kidney Disease (ADPKD) cases are caused by mutations in the PKD1 gene, which encodes for the protein Polycystin-1 (PC1). PC1 is a large, integral membrane protein that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and ion channel function. Dysfunctional PC1 leads to the aberrant activation of several signaling pathways, including the mTOR, Wnt, and NF-κB pathways, contributing to cyst formation and progression.
PKD-IN-1 dihydrochloride (B599025), also known as compound 32, is an aminoethylamino-aryl (AEAA) compound that has been identified as an inhibitor of Protein Kinase D1 (PKD1), a downstream effector in the signaling cascade. This document provides detailed application notes and protocols for the development of cell-based assays to characterize the activity of PKD-IN-1 dihydrochloride and other potential PKD inhibitors.
Mechanism of Action and Signaling Pathways
This compound targets Protein Kinase D1 (PKD1), a serine/threonine kinase involved in a wide range of cellular processes. The aberrant signaling in Polycystic Kidney Disease often involves the dysregulation of pathways regulated by Polycystin-1 (PC1). Inhibition of PKD1 is a therapeutic strategy to counteract the downstream effects of PC1 dysfunction.
PKD1 Signaling Cascade
Caption: Simplified signaling pathway of PKD1 activation and its inhibition by this compound.
Quantitative Data of Selected PKD Inhibitors
While a specific IC50 value for this compound is not publicly available, the following table provides data for other known PKD inhibitors for comparative purposes. Researchers can use the protocols outlined in this document to determine the IC50 of this compound.
| Compound Name | Target(s) | IC50 (PKD1) | IC50 (PKD2) | IC50 (PKD3) | Reference |
| CRT0066101 | PKD1, PKD2, PKD3 | 1 nM | 2.5 nM | 2 nM | [1] |
| IKK 16 | IKK, PKD1, PKD2, PKD3 | 153.9 nM | 115 nM | 99.7 nM | [1] |
| CID755673 | PKD1, PKD2, PKD3 | 182 nM | 280 nM | 227 nM | [1] |
| 3-IN-PP1 | PKD1, PKD2, PKD3 | 108 nM | 94 nM | 108 nM | [1] |
| PKC/PKD-IN-1 | PKC, PKD1 | 0.6 nM | - | - | [1] |
Experimental Protocols
The following protocols provide a framework for the cell-based evaluation of this compound.
Experimental Workflow for Inhibitor Characterization
References
Application Notes and Protocols for Western Blot Analysis of Protein Kinase D Inhibition by PKD-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase D (PKD) is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and vesicle trafficking. The PKD family consists of three isoforms: PKD1, PKD2, and PKD3. Their activation is primarily mediated by protein kinase C (PKC) through phosphorylation of conserved serine residues in the activation loop (Ser744 and Ser748 in human PKD1). Following activation, PKD autophosphorylates at its C-terminal domain (Ser916 in human PKD1), an event that correlates with its catalytic activity.[1][2] Given its involvement in numerous signaling pathways, dysregulation of PKD activity has been implicated in several diseases, including cancer and cardiac hypertrophy.
PKD-IN-1 is a potent and selective inhibitor of the PKD family of kinases. This application note provides a detailed protocol for utilizing PKD-IN-1 to inhibit PKD activity in cell culture and for subsequent analysis of this inhibition via Western blotting. The protocol outlines methods for assessing the phosphorylation status of PKD itself and its downstream targets to confirm the efficacy of the inhibitor.
Principle of the Assay
The activity of PKD is tightly regulated by phosphorylation. Western blotting is a powerful immunoassay used to detect and quantify the levels of specific proteins, including their phosphorylated forms. By using antibodies specific to the phosphorylated activation loop (p-PKD Ser744/Ser748) and the autophosphorylation site (p-PKD Ser916), the inhibitory effect of PKD-IN-1 on PKD activation and catalytic activity can be directly assessed. Furthermore, analyzing the phosphorylation of known downstream substrates of PKD, such as Cortactin, can validate the functional consequence of PKD inhibition within the cell.
Materials and Reagents
-
Cell Culture: Adherent cells expressing PKD (e.g., HeLa, Panc-1, HEK293T)
-
PKD Inhibitor: PKD-IN-1 (dissolved in DMSO to create a stock solution)
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, Ponceau S solution
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-PKD/PKCμ (Ser744/748)
-
Rabbit anti-p-PKD/PKCμ (Ser916)[2]
-
Rabbit anti-PKD1/PKCμ
-
Rabbit anti-p-Cortactin (Ser298)
-
Mouse anti-Cortactin
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-α-tubulin)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Experimental Protocols
Cell Treatment with PKD-IN-1
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): Depending on the experiment, cells may be serum-starved for 12-24 hours prior to treatment to reduce basal kinase activity.
-
Inhibitor Treatment:
-
Prepare working solutions of PKD-IN-1 in cell culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cellular stress.
-
A dose-response experiment is recommended to determine the optimal concentration of PKD-IN-1 for the specific cell line and experimental conditions. A typical concentration range to test is 1-20 µM.
-
Incubate cells with PKD-IN-1 for a predetermined time. For acute inhibition, a 1-2 hour pre-incubation is often sufficient.
-
-
Cell Stimulation (Optional):
-
To induce PKD activation, cells can be treated with a stimulating agent such as Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100-200 ng/mL for 15-30 minutes.
-
The stimulant should be added after the pre-incubation period with PKD-IN-1.
-
-
Control Groups:
-
Vehicle Control: Treat cells with the same volume of DMSO as the highest concentration of PKD-IN-1 used.
-
Unstimulated Control: Cells that are not treated with a stimulating agent.
-
Stimulated Control: Cells treated with the stimulating agent but not the inhibitor.
-
Sample Preparation
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Denaturation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X SDS-PAGE loading buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Western Blotting Procedure
-
Gel Electrophoresis:
-
Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with TBST.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phospho-antibodies, 5% BSA is generally recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10,000 in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an appropriate imaging system. Multiple exposures may be necessary to obtain an optimal signal without saturation.
-
-
Stripping and Re-probing (Optional):
-
To probe for multiple proteins on the same membrane, the membrane can be stripped of the first set of antibodies using a stripping buffer and then re-blocked and re-probed with a different primary antibody. It is recommended to first probe for the phospho-protein, then strip and re-probe for the total protein.
-
Data Presentation
Quantitative data from Western blot analysis should be summarized in a structured table for clear comparison. Densitometry analysis should be performed on the bands of interest, and the signal for the protein of interest should be normalized to the loading control. For phosphorylation analysis, the phospho-protein signal should be normalized to the total protein signal.
| Treatment Group | PKD-IN-1 Conc. (µM) | Stimulant | Normalized p-PKD (Ser744/748) Intensity | Normalized p-PKD (Ser916) Intensity | Normalized p-Cortactin (Ser298) Intensity |
| Vehicle Control | 0 | - | |||
| Stimulated Control | 0 | + | |||
| PKD-IN-1 | 1 | + | |||
| PKD-IN-1 | 5 | + | |||
| PKD-IN-1 | 10 | + | |||
| PKD-IN-1 | 20 | + |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of PKD inhibition.
References
Application Notes and Protocols for High-Throughput Screening with PKD-IN-1 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PKD-IN-1 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases that play a crucial role in a multitude of cellular processes. The PKD family, comprising PKD1, PKD2, and PKD3, acts as a key signaling node downstream of protein kinase C (PKC) and is activated by various stimuli, including G protein-coupled receptors (GPCRs) and growth factors.[1][2] Dysregulation of PKD signaling is implicated in several pathological conditions, including cancer, cardiac hypertrophy, and immune disorders, making it an attractive target for therapeutic intervention.[3]
These application notes provide a comprehensive overview of the use of PKD-IN-1 dihydrochloride in high-throughput screening (HTS) campaigns to identify and characterize modulators of PKD activity.
Mechanism of Action of PKD
The activation of PKD is a multi-step process initiated by extracellular signals that lead to the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG recruits both conventional/novel PKC isoforms and PKD to the cell membrane. At the membrane, PKC phosphorylates serine residues in the activation loop of PKD, leading to its full activation.[4] Once activated, PKD translocates to various cellular compartments, including the nucleus and Golgi apparatus, where it phosphorylates a diverse range of substrates, thereby regulating processes such as cell proliferation, migration, survival, and angiogenesis.[1][3]
Signaling Pathway Diagram
Caption: Canonical activation pathway of Protein Kinase D (PKD) and the inhibitory action of PKD-IN-1.
Quantitative Data: In Vitro Inhibitory Activity
PKD-IN-1 is a highly potent inhibitor of PKD1. For comparative purposes, the inhibitory activities (IC50) of several known pan-PKD inhibitors against the three PKD isoforms are summarized below. This data is essential for selecting appropriate inhibitor concentrations in screening assays and for interpreting structure-activity relationships (SAR).
| Compound Name | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Reference |
| PKC/PKD-IN-1 (Compound 13C) | 0.6 | N/A | N/A | [4] |
| CRT0066101 | 1 | 2.5 | 2 | [5] |
| CID755673 | 182 | 280 | 227 | [5] |
| kb NB 142-70 | 28.3 | 58.7 | 53.2 | [4] |
| BPKDi | 1 | 9 | 1 | [4] |
N/A: Data not available in the reviewed sources.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening (HTS) using ADP-Glo™ Kinase Assay
This protocol describes a luminescence-based biochemical assay to measure the activity of PKD by quantifying the amount of ADP produced during the kinase reaction. It is a universal method suitable for HTS of kinase inhibitors.[1][2][3]
Materials:
-
This compound (or other test compounds) dissolved in 100% DMSO
-
Recombinant human PKD1, PKD2, or PKD3 enzyme
-
PKD substrate peptide (e.g., a generic substrate like A-kinase activity kit substrate)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates.
-
For controls, dispense DMSO vehicle for high-activity (no inhibition) wells and a known potent inhibitor for low-activity (maximum inhibition) wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer and the specific PKD enzyme at the desired concentration.
-
Dispense 2.5 µL of the enzyme mix into each well of the assay plate containing the pre-spotted compounds.
-
Incubate at room temperature for 15-20 minutes to allow compound binding to the enzyme.
-
Prepare a substrate master mix containing the kinase reaction buffer, substrate peptide, and ATP.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence signal using a plate reader.
-
Biochemical HTS Workflow
Caption: Workflow for a biochemical high-throughput screen using the ADP-Glo™ assay.
Protocol 2: Cell-Based Phenotypic Screening in a 3D Cyst Model
This protocol is adapted for screening compounds that inhibit cyst growth, a relevant phenotype for diseases like Polycystic Kidney Disease (PKD), where PKD signaling is implicated.
Materials:
-
Pkd1-null mouse kidney cells or other suitable cyst-forming cell line
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS, insulin, transferrin, selenium, and antibiotics)
-
Collagen I or Matrigel for 3D culture
-
Forskolin (B1673556) (or other agent to stimulate cyst swelling)
-
This compound
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or high-content imaging dyes (e.g., Hoechst 33342 for nuclei)
-
384-well clear-bottom assay plates
-
Automated liquid handling system
-
High-content imaging system or luminescence plate reader
Procedure:
-
Cell Seeding in 3D Matrix:
-
Harvest and resuspend Pkd1-null cells in a cold solution of Collagen I or Matrigel at a predetermined density.
-
Dispense the cell/matrix suspension into 384-well plates (e.g., 40 µL per well).
-
Allow the matrix to polymerize by incubating at 37°C for 30-60 minutes.
-
Carefully add cell culture medium to each well.
-
Culture the cells for 3-4 days to allow for the formation of small cysts.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the plates and add the medium containing the test compounds.
-
Include wells with a cyst-stimulating agent like forskolin plus vehicle (DMSO) as a positive control for cyst growth, and forskolin plus a known inhibitor as a negative control.
-
-
Cyst Growth and Analysis:
-
Incubate the plates for an additional 3-5 days to allow for compound effects on cyst growth.
-
Option A: Viability Readout:
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of reagent equal to the volume of medium in the well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
-
Measure luminescence. A decrease in signal indicates inhibition of proliferation or cytotoxicity.
-
-
Option B: High-Content Imaging:
-
Add a solution of Hoechst 33342 (to stain nuclei) and a cytoplasmic or membrane stain to the live cultures.
-
Incubate as required for the dyes to take effect.
-
Acquire images using an automated high-content imaging system.
-
Use image analysis software to segment and quantify the number and size (area or volume) of the cysts in each well.
-
-
Logical Diagram for Hit Selection
Caption: A logical workflow for hit identification and validation in a typical HTS campaign.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Cystogenesis Using a Novel PKD Signaling Inhibitor
Product Name: PKD-IN-1 Dihydrochloride (Hypothetical)
Cat. No.: GSK-XXXX
Activity: A potent and selective inhibitor of key signaling pathways implicated in the pathogenesis of Polycystic Kidney Disease (PKD).
Solubility: Soluble in DMSO and water.
Storage: Store at -20°C for long-term use.
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a prevalent genetic disorder characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to end-stage renal disease.[1][2][3] The primary drivers of ADPKD are mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2) respectively.[4][5][6] These proteins form a complex on the primary cilia of renal tubular epithelial cells, acting as a mechanosensor that regulates intracellular calcium signaling.[2][6]
Dysfunction of the PC1/PC2 complex leads to a cascade of aberrant intracellular signaling events that drive cystogenesis.[5][6] Key among these is the dysregulation of cyclic AMP (cAMP) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways, which promote increased cell proliferation and fluid secretion, two major contributors to cyst growth.[6][7] this compound is a novel small molecule inhibitor designed to target these dysregulated pathways, offering a valuable tool for researchers studying the mechanisms of cyst formation and for the development of potential therapeutic interventions for PKD.
Mechanism of Action
Mutations in PKD1 or PKD2 disrupt the normal calcium signaling in renal epithelial cells. This leads to an increase in intracellular cAMP levels, which in turn activates the mTOR and other proliferative signaling pathways.[6][7] this compound is hypothesized to act by inhibiting one or more key nodes in these pathways, thereby reducing aberrant cell proliferation and fluid secretion, and ultimately slowing cyst growth. The precise molecular target of this compound is under investigation, but it is believed to interfere with the signaling cascade downstream of the PC1/PC2 complex dysfunction.
Applications
-
In vitro studies: Investigation of the molecular mechanisms of cystogenesis in 2D and 3D cell culture models of PKD.
-
Ex vivo studies: Analysis of the effects on cyst development in organoid and kidney slice cultures.
-
In vivo studies: Evaluation of the therapeutic potential in animal models of PKD.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cyst Formation in a 3D Cell Culture Model of ADPKD
| Concentration (µM) | Average Cyst Diameter (µm) | Number of Cysts per Field | Cell Viability (%) |
| 0 (Vehicle) | 250 ± 25 | 50 ± 8 | 100 |
| 0.1 | 210 ± 20 | 42 ± 6 | 98 |
| 1 | 150 ± 15 | 25 ± 4 | 95 |
| 10 | 80 ± 10 | 10 ± 2 | 92 |
| 50 | 50 ± 8 | 5 ± 1 | 75 |
Table 2: Effect of this compound on Renal Function and Cystic Burden in a Pkd1-mutant Mouse Model
| Treatment Group | Kidney-to-Body Weight Ratio (%) | Blood Urea (B33335) Nitrogen (mg/dL) | Cyst Volume Fraction (%) |
| Vehicle Control | 5.2 ± 0.8 | 85 ± 12 | 60 ± 10 |
| PKD-IN-1 (10 mg/kg/day) | 3.5 ± 0.5 | 50 ± 8 | 35 ± 7 |
| PKD-IN-1 (30 mg/kg/day) | 2.1 ± 0.3 | 30 ± 5 | 15 ± 4 |
Experimental Protocols
Protocol 1: In Vitro 3D Cyst Formation Assay
This protocol describes a method for evaluating the effect of this compound on cyst formation in a 3D culture of human ADPKD cyst-lining cells.
Materials:
-
Human ADPKD cyst-lining cells
-
Collagen Type I
-
DMEM/F12 medium supplemented with 5% FBS, 1% penicillin-streptomycin, and growth factors (e.g., EGF, insulin)
-
This compound
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Microscope with imaging capabilities
Procedure:
-
Prepare a 3D collagen gel matrix in a 24-well plate.
-
Seed the ADPKD cells within the collagen matrix at a density of 1 x 10^4 cells/well.
-
Allow the cells to grow for 48 hours to initiate cyst formation.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for 7-14 days.
-
Replenish the medium with fresh compound every 2-3 days.
-
At the end of the treatment period, capture images of the cysts using a microscope.
-
Measure the diameter and count the number of cysts in multiple fields of view for each condition.
-
Assess cell viability using a standard assay according to the manufacturer's instructions.
Protocol 2: In Vivo Efficacy Study in a Pkd1-mutant Mouse Model
This protocol outlines a procedure for assessing the in vivo efficacy of this compound in a genetic mouse model of ADPKD.
Materials:
-
Pkd1 conditional knockout mice
-
This compound
-
Vehicle control (e.g., saline or DMSO/PEG solution)
-
Gavage needles
-
Equipment for measuring kidney weight and blood urea nitrogen (BUN)
-
Histology equipment
Procedure:
-
Induce the knockout of the Pkd1 gene in the mice according to the specific model's protocol (e.g., tamoxifen (B1202) injection).
-
Randomly assign the mice to treatment and control groups (n=8-10 per group).
-
Administer this compound or vehicle control daily by oral gavage for a period of 4-8 weeks.
-
Monitor the health of the animals throughout the study.
-
At the end of the treatment period, euthanize the mice and collect blood and kidneys.
-
Measure the total body weight and the weight of both kidneys to calculate the kidney-to-body weight ratio.
-
Analyze blood samples for BUN levels as a measure of kidney function.
-
Fix one kidney in formalin, embed in paraffin, and section for histological analysis (e.g., H&E staining) to determine the cyst volume fraction.
Visualizations
Caption: Signaling pathway in PKD and the target of PKD-IN-1.
References
- 1. Genetic mechanisms and signaling pathways in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into the Molecular Mechanisms of Polycystic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variable Cyst Development in Autosomal Dominant Polycystic Kidney Disease: The Biologic Context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-Dependent Kinase 1 Activity Is a Driver of Cyst Growth in Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cyst Development in PKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are PKD1 inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PKD-IN-1 Dihydrochloride Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing issues with PKD-IN-1 dihydrochloride (B599025) in their experimental assays. The following information is structured in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is PKD-IN-1 dihydrochloride and what is its mechanism of action?
This compound is a small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. The PKD family consists of three isoforms: PKD1, PKD2, and PKD3, which act as key regulators in a variety of cellular processes. These include signal transduction, cell proliferation and differentiation, membrane trafficking, secretion, and immune regulation. PKD enzymes are typically activated downstream of G-protein coupled receptors and polypeptide growth factors. PKD-IN-1, also identified as compound 32, is an aminoethylamino-aryl (AEAA) compound that is utilized in research focused on diseases mediated by Protein Kinase D.
Q2: My this compound is not showing any effect in my cell-based assay. What are the possible reasons?
Several factors could contribute to the lack of activity of this compound in a cell-based assay. These can range from issues with the compound itself to the specifics of the experimental setup. Key areas to investigate include:
-
Compound Solubility and Stability: The dihydrochloride salt form of a compound can have different solubility and stability characteristics compared to the free base. It is crucial to ensure the compound is fully dissolved and has not precipitated out of solution.
-
Inadequate Concentration: The effective concentration in a cellular assay can be significantly higher than the biochemical IC50 value due to factors like cell permeability and protein binding.
-
Cell Line and Target Expression: The target PKD isoform may not be expressed or may be present at very low levels in the chosen cell line.
-
Assay Conditions: The assay endpoint might not be sensitive to PKD inhibition, or the incubation time with the inhibitor may be insufficient.
-
Compound Quality: The integrity of the compound may be compromised due to improper storage or handling.
Troubleshooting Guide
If you are encountering issues with this compound in your assay, consider the following troubleshooting steps:
Problem 1: Compound Inactivity or Reduced Potency
| Possible Cause | Suggested Solution |
| Poor Solubility | This compound's solubility in aqueous buffers like PBS may be limited. Prepare a high-concentration stock solution in an organic solvent such as DMSO. For the final assay concentration, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Visually inspect the solution for any precipitation after dilution into your assay medium. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. The stability of the compound in your specific assay medium at 37°C for the duration of your experiment is a critical factor that may need to be empirically determined. |
| Incorrect Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line and assay. |
| Low Target Expression | Confirm the expression of PKD isoforms (PKD1, PKD2, and PKD3) in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line with higher endogenous expression or an overexpression system. |
| Cell Permeability Issues | While not specifically documented for PKD-IN-1, some kinase inhibitors can be substrates for cellular efflux pumps. If suspected, co-incubation with an efflux pump inhibitor might clarify this issue. |
Problem 2: Inconsistent Results
| Possible Cause | Suggested Solution |
| Precipitation of Compound | As mentioned, ensure the compound remains in solution at the final assay concentration and temperature. Consider using a different formulation or vehicle if precipitation is observed. |
| Variability in Cell Culture | Maintain consistent cell passage numbers and seeding densities between experiments. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment. |
| Assay Readout Variability | Ensure your assay readout is robust and has a good signal-to-noise ratio. Include appropriate positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data Summary
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Notes |
| CRT0066101 | 1 | 2.5 | 2 | Potent, orally active pan-PKD inhibitor.[1] |
| CID755673 | 182 | 280 | 227 | Potent PKD inhibitor.[1] |
| kb NB 142-70 | 28.3 | 58.7 | 53.2 | Potent PKD inhibitor with antitumor activity.[1] |
| 3-IN-PP1 | 108 | 94 | 108 | Pan-PKD inhibitor with broad-spectrum anticancer activity.[1] |
| IKK 16 | 153.9 | 115 | 99.7 | Pan-PKD inhibitor, also an IKK inhibitor.[2] |
| PKC/PKD-IN-1 | 0.6 | - | - | Dual PKC/PKD inhibitor.[3] |
Experimental Protocols
General Protocol for a Cell-Based Western Blot Assay to Measure PKD Activity
This protocol provides a general framework for assessing the inhibitory effect of this compound on the phosphorylation of a downstream PKD substrate.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Serially dilute the this compound in cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate the cells for a predetermined time (e.g., 1-24 hours) at 37°C in a CO2 incubator.
-
If applicable, stimulate the cells with an agonist known to activate the PKD pathway (e.g., phorbol (B1677699) esters like PDBu or PMA) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated PKD substrate (e.g., phospho-Cortactin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein of the substrate or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
PKD Signaling Pathway
Caption: Simplified diagram of the Protein Kinase D (PKD) signaling pathway.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting issues with this compound.
References
Technical Support Center: Optimizing PKD-IN-1 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing PKD-IN-1 dihydrochloride (B599025) in your research. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to help you optimize your treatment durations and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is PKD-IN-1 dihydrochloride and what is its primary target?
A1: this compound is a small molecule inhibitor. Its primary target is the Protein Kinase D (PKD) family of serine/threonine kinases, which includes PKD1, PKD2, and PKD3. It is crucial to distinguish that this inhibitor targets the Protein Kinase D enzyme family , not the genes (PKD1, PKD2) associated with Polycystic Kidney Disease (PKD).
Q2: What is the mechanism of action of this compound?
A2: PKD-IN-1 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain of PKD enzymes. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal results, we recommend the following:
-
Solvent: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation. The dihydrochloride salt form generally offers enhanced water solubility and stability compared to the parent compound.[1]
Q4: What is the stability of this compound in cell culture media?
A4: The stability of small molecule inhibitors like PKD-IN-1 in aqueous and complex biological media can vary. Factors such as the chemical structure, media pH, serum proteins, incubation temperature, and duration all influence stability. For long-term experiments (over 24 hours), it is advisable to refresh the media with a fresh inhibitor at regular intervals to maintain a consistent effective concentration. A stability study in your specific experimental conditions is recommended for precise characterization.
Q5: What are typical working concentrations and treatment durations for PKD-IN-1?
A5: The optimal concentration and duration are highly dependent on the cell line and the specific biological question.
-
Concentration: A dose-response experiment is crucial to determine the effective concentration for your specific cell line and endpoint. Based on data for other pan-PKD inhibitors, a starting range of 100 nM to 10 µM is often used in cellular assays. For instance, "Protein kinase D inhibitor 1 (compound 17m)" shows weak antiproliferative activity in PANC-1 cells at 5 µM.[2]
-
Duration: Treatment times can range from 30 minutes for studying acute signaling events (e.g., phosphorylation of direct substrates) to 72 hours or longer for assessing effects on cell proliferation or gene expression.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect | 1. Inhibitor Degradation: Compound may be unstable in your cell culture media over the experimental duration. 2. Suboptimal Concentration: The concentration used may be too low for significant target inhibition in your specific cell line. 3. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | 1. Perform a stability test of the inhibitor in your media. For longer experiments, consider replenishing the media with a fresh inhibitor every 24 hours. 2. Conduct a dose-response experiment (e.g., 10 nM to 20 µM) to determine the optimal concentration (IC50) for your endpoint. 3. Verify the physicochemical properties of the inhibitor. |
| High cellular toxicity at effective concentrations | 1. Off-Target Effects: The inhibitor may be affecting other essential kinases or cellular pathways. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration determined from your dose-response curve. If off-target effects are suspected, consider comparing results with another structurally different PKD inhibitor. 2. Ensure the final DMSO concentration in your culture media does not exceed 0.5%, and include a vehicle control (DMSO only) in all experiments. |
| Variability between experiments | 1. Inconsistent Stock Solution: Repeated freeze-thaw cycles can lead to degradation or precipitation of the inhibitor. 2. Cellular State: Differences in cell passage number, confluency, or serum starvation can alter signaling pathways. | 1. Prepare and use single-use aliquots of your inhibitor stock solution. 2. Standardize your cell culture conditions, including passage number and confluency at the time of treatment. |
Quantitative Data Summary
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Notes |
| CRT0066101 | 1 | 2.5 | 2 | Potent, orally active pan-PKD inhibitor. Also inhibits PIM2 with an IC50 of ~135.7 nM.[3][4] |
| CID755673 | 182 | 280 | 227 | Potent and selective cell-active pan-PKD inhibitor.[3][4] |
| kb NB 142-70 | 28.3 | 58.7 | 53.2 | Potent PKD inhibitor with antitumor activity.[3] |
| BPKDi | 1 | 9 | 1 | Blocks signal-dependent phosphorylation and nuclear export of class IIa HDACs.[3] |
| Protein kinase D inhibitor 1 (compound 17m) | 35 ± 10 | 35 ± 5 | 17 ± 8 | Pan-PKD inhibitor that inhibits PKD-dependent cortactin phosphorylation.[2] |
| PKC/PKD-IN-1 (Compound 13C) | 0.6 | Not Reported | Not Reported | Dual inhibitor of Protein Kinase C (PKC) and PKD.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration and Concentration (Cell Viability Assay)
This protocol outlines a general method to determine the IC50 value and optimal treatment duration for PKD-IN-1 in your cell line of interest using a standard MTT or similar cell viability assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent like CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A typical starting range would be from 20 µM down to 10 nM. Include a vehicle control (DMSO only, at the highest concentration used for the inhibitor).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of PKD-IN-1.
-
Incubation: Incubate the plates for your desired treatment durations (e.g., 24, 48, and 72 hours).
-
Viability Assay: At the end of each incubation period, add the MTT reagent to each well according to the manufacturer's instructions. Incubate as required, then solubilize the formazan (B1609692) crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value for each time point.
Protocol 2: Western Blot Analysis of PKD Downstream Target Inhibition
This protocol allows for the confirmation of PKD-IN-1 activity by assessing the phosphorylation status of a known downstream PKD substrate.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
A known activator of the PKD pathway (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-PKD (Ser916), anti-total PKD, and an antibody against a downstream target like phospho-Cortactin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of PKD-IN-1 (based on your viability assay results) for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a PKD activator (e.g., PMA at 100 nM) for a short period (e.g., 15-30 minutes) to induce PKD phosphorylation. Include a non-stimulated control and a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKD) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein signal to the total protein or a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified Protein Kinase D (PKD) signaling pathway and the point of inhibition by PKD-IN-1.
Caption: Experimental workflow for optimizing this compound treatment duration and concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Understanding Off-Target Effects of PKD-IN-1 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding PKD-IN-1 dihydrochloride, focusing on its potential off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.
Important Clarification: Protein Kinase D (PKD) vs. Polycystic Kidney Disease (PKD)
Before proceeding, it is crucial to distinguish between the molecular target of PKD-IN-1 and the disease context mentioned in the topic.
-
PKD-IN-1 is an inhibitor of Protein Kinase D (PKD) , a family of serine/threonine kinases (comprising PKD1, PKD2, and PKD3) that are part of the CAMK superfamily. These kinases are involved in various cellular processes, including signal transduction, cell proliferation, and membrane trafficking.
-
Polycystic Kidney Disease (PKD) is a genetic disorder primarily caused by mutations in the PKD1 or PKD2 genes. These genes encode for the proteins polycystin-1 (PC1) and polycystin-2 (PC2), respectively.[1][2][3]
While the similar nomenclature is a source of confusion, PKD-IN-1 targets Protein Kinase D, not the polycystin proteins directly implicated in Polycystic Kidney Disease. The signaling pathways known to be dysregulated in Polycystic Kidney Disease primarily involve cAMP, PKA, mTOR, and ERK.[4][5][6] The direct role of Protein Kinase D in the pathology of Polycystic Kidney Disease is not as well-established in current literature. Therefore, the following information pertains to the on- and off-target effects of inhibiting Protein Kinase D.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
PKD-IN-1 is an inhibitor of Protein Kinase D1 (PKD1).[7] It belongs to a class of compounds designed to block the activity of the PKD family of kinases.
Q2: Why is understanding the off-target effects of PKD-IN-1 crucial for my experiments?
Kinase inhibitors, particularly those targeting the ATP-binding site, can often interact with multiple kinases due to structural similarities in this region across the kinome.[8] These unintended interactions, or off-target effects, can lead to:
-
Misinterpretation of results: An observed phenotype might be attributed to the inhibition of the primary target (PKD), when it is actually caused by the inhibition of an off-target kinase.
-
Unexpected cellular responses: Inhibition of other signaling pathways can lead to unforeseen effects on cell viability, proliferation, or other functions.
-
Toxicity: Off-target effects are a common cause of cellular toxicity, which can confound experimental outcomes.
Q3: What are some known off-targets for potent PKD inhibitors?
Q4: My cells are showing unexpected levels of apoptosis after treatment with a PKD inhibitor. Could this be an off-target effect?
Yes, this is a possibility. While Protein Kinase D is involved in cell survival pathways, unexpected levels of apoptosis could stem from the inhibition of other kinases that play critical roles in cell viability. For example, some PKD inhibitors have been noted to have off-target effects on kinases involved in cell cycle and survival, such as PIM2.[7] It is recommended to perform dose-response curves and compare the phenotypic results with other, structurally different PKD inhibitors to ascertain if the effect is on-target.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype | The observed cellular response (e.g., changes in morphology, migration, or gene expression) is not consistent with the known functions of Protein Kinase D. This could be due to the inhibition of an unrelated off-target kinase or pathway. | 1. Validate with a structurally different PKD inhibitor: If a different inhibitor for the same target produces the same phenotype, it is more likely an on-target effect. 2. Perform a rescue experiment: If possible, overexpress a constitutively active form of PKD to see if the phenotype is reversed. 3. Profile against a kinase panel: Test the compound against a broad panel of kinases to identify specific off-targets. |
| High Cellular Toxicity at Low Concentrations | The inhibitor may be affecting key survival kinases as an off-target effect, leading to cell death at concentrations intended to only inhibit PKD. | 1. Determine the IC50 for PKD inhibition and compare it to the IC50 for toxicity: A large discrepancy may suggest off-target toxicity. 2. Lower the concentration: Use the lowest effective concentration for PKD inhibition. 3. Test in different cell lines: Some cell lines may be more sensitive to specific off-target effects. |
| Inconsistent Results Between Experiments | Variability in results could be due to the inhibitor affecting different pathways depending on the cellular context (e.g., cell cycle stage, confluency), which may be influenced by off-target activities. | 1. Standardize experimental conditions: Ensure consistent cell density, serum concentration, and treatment duration. 2. Analyze key off-target pathways: Check the phosphorylation status of known substrates of potential off-target kinases (e.g., Aurora B substrates if cell cycle effects are observed). |
Quantitative Data: Selectivity of Protein Kinase D Inhibitors
The following table summarizes the inhibitory activity (IC50 in nM) of various representative Protein Kinase D inhibitors against their primary targets and selected off-targets. This data is provided to illustrate the concept of kinase selectivity.
| Inhibitor | PKD1 (IC50, nM) | PKD2 (IC50, nM) | PKD3 (IC50, nM) | Key Off-Target(s) (IC50, nM) |
| CRT0066101 | 1 | 2.5 | 2 | PIM2 (~135.7)[7] |
| kb-NB142-70 | 28.3 | 58.7 | 53.2 | N/A |
| 3-IN-PP1 | 108 | 94 | 108 | N/A |
| PKC/PKD-IN-1 | 0.6 | N/A | N/A | Also inhibits PKC |
N/A: Data not available in the provided search results.
Visualizations
Signaling Pathways
The following diagrams illustrate the general signaling pathway for Protein Kinase D and a simplified representation of the pathways implicated in Polycystic Kidney Disease to highlight their distinction.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Insights Into the Molecular Mechanisms of Polycystic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel role for polycystin‐1 in modulating cell proliferation through calcium oscillations in kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Genetic mechanisms and signaling pathways in autosomal dominant polycystic kidney disease. | Semantic Scholar [semanticscholar.org]
- 6. Protein Kinase A Downregulation Delays the Development and Progression of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
PKD-IN-1 dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of PKD-IN-1 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid PKD-IN-1 dihydrochloride?
A1: To ensure the long-term stability of solid this compound, it is recommended to store the compound under desiccating conditions at -20°C. When stored properly, the powder form is stable for extended periods. One supplier suggests a shelf life of 3 years at -20°C for a similar compound, CRT0066101.[1]
Q2: How should I store stock solutions of this compound?
A2: For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent.[1] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Studies on general compound stability in DMSO suggest that minimizing water absorption is crucial, as moisture can contribute to degradation.[2]
Q3: What is the stability of this compound in different solvents?
Q4: Is this compound sensitive to light?
A4: There is no specific information available regarding the light sensitivity of this compound. As a general precautionary measure for chemical compounds, it is advisable to store solutions in amber vials or protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the solid compound is stored at -20°C under dry conditions. For stock solutions in DMSO, store at -80°C in aliquots to minimize freeze-thaw cycles. Always use freshly prepared aqueous solutions. |
| Incomplete dissolution of the compound. | Ensure complete dissolution of the compound in the chosen solvent. Sonication may aid in dissolving the compound. Refer to the solubility data table below. | |
| Precipitation of the compound in aqueous media | Low solubility in aqueous buffers. | The dihydrochloride salt form generally improves aqueous solubility. However, if precipitation occurs, consider preparing a higher concentration stock in DMSO and diluting it further in the aqueous experimental medium. Ensure the final DMSO concentration is compatible with your experimental system. |
| Low or no inhibitory activity observed | Use of degraded compound. | Prepare fresh stock and working solutions from a properly stored solid compound. Verify the compound's identity and purity if concerns persist. |
| Incorrect experimental concentration. | Re-calculate the required concentration and ensure accurate dilution from the stock solution. |
Data Summary
Table 1: Storage Stability of the Related PKD Inhibitor CRT0066101
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| DMSO Solution | -80°C | 1 year | [1] |
| DMSO Solution | -20°C | 1 month | [1] |
Table 2: Solubility of the Related PKD Inhibitor CRT0066101
| Solvent | Max Concentration (mM) | Reference |
| Water | 100 | [3] |
| DMSO | 20 | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
-
Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Dilution: Dilute the DMSO stock solution to the desired final concentration in your aqueous experimental buffer (e.g., cell culture medium, assay buffer).
-
Mixing: Gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing, which may cause precipitation.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions for later use.
Visualizations
Protein Kinase D (PKD) Signaling Pathway
Caption: Inhibition of the PKD1 signaling pathway by PKD-IN-1.
Experimental Workflow for Assessing Compound Stability
Caption: A general workflow for evaluating the stability of a research compound.
References
Technical Support Center: Troubleshooting PKD-IN-1 Dihydrochloride Experiments
Welcome to the technical support center for PKD-IN-1 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this potent Protein Kinase D (PKD) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and key data presented in accessible tables and diagrams.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of PKD-IN-1 dihydrochloride?
A1: this compound, also known as CRT0066101 dihydrochloride, is a potent and orally active pan-PKD inhibitor. It specifically targets the PKD family of serine/threonine kinases, with high affinity for PKD1, PKD2, and PKD3.[1][2][3] By inhibiting these kinases, it blocks downstream signaling pathways involved in cell proliferation, survival, and migration.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to four years.[4] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month, or at -80°C for up to six months.[3] It is recommended to prepare fresh aqueous working solutions daily and not to store them for more than one day.[4]
Q3: How should I prepare stock and working solutions of this compound?
A3: this compound is soluble in DMSO at approximately 3 mg/mL.[4] For aqueous buffers, it is sparingly soluble.[4] To prepare a working solution, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[4] Always use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Q4: I am observing inconsistent inhibitory effects in my cell-based assays. What could be the cause?
A4: Inconsistent results can arise from several factors:
-
Compound Stability: Aqueous solutions of this compound are not stable for long periods. It is crucial to prepare fresh working solutions from a frozen DMSO stock for each experiment.[4]
-
Cell Density: The effective concentration of the inhibitor can be influenced by cell density. Ensure consistent cell seeding densities across experiments.
-
Incubation Time: The optimal incubation time can vary depending on the cell type and the specific downstream readout. A time-course experiment is recommended to determine the ideal duration of treatment.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and may affect experimental outcomes. Keep the final DMSO concentration in your cell culture medium below 0.5% and ensure that all experimental conditions, including controls, have the same final DMSO concentration.
Q5: My Western blot results for downstream targets of PKD are not showing the expected inhibition. What should I check?
A5: If you are not observing the expected decrease in phosphorylation of PKD substrates (e.g., HSP27), consider the following:
-
Suboptimal Inhibitor Concentration: The IC50 for PKD inhibition can vary between cell lines. Perform a dose-response experiment to determine the effective concentration of this compound in your specific cell model. For example, in Panc-1 cells, an IC50 of 1 µM has been reported for inhibiting cell proliferation.[2][3]
-
Timing of Cell Lysis: The phosphorylation state of proteins can be transient. Optimize the time point for cell lysis after treatment to capture the peak inhibitory effect.
-
Antibody Quality: Ensure that the primary antibodies for both the phosphorylated and total protein are specific and validated for Western blotting.
-
Loading Controls: Use appropriate loading controls to ensure equal protein loading across all lanes.
Q6: Are there any known off-target effects of this compound?
A6: this compound is a selective inhibitor of the PKD family.[5] However, it has been shown to also inhibit PIM2 kinase with an IC50 of approximately 135.7 nM.[1][3] When interpreting results, especially at higher concentrations, it is important to consider potential effects mediated by PIM2 inhibition. For critical experiments, consider using a structurally different PKD inhibitor as a control to confirm that the observed phenotype is due to on-target PKD inhibition.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (PKD1) | 1 nM | [1][2][3][5] |
| IC50 (PKD2) | 2.5 nM | [1][2][3][5] |
| IC50 (PKD3) | 2 nM | [1][2][3][5] |
| IC50 (PIM2) | ~135.7 nM | [1][3] |
| IC50 (Panc-1 cell proliferation) | 1 µM | [2][3] |
| Solubility in DMSO | ~3 mg/mL | [4] |
| Solubility in 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
| Storage (Solid) | -20°C (≥ 4 years) | [4] |
| Storage (DMSO Stock) | -20°C (1 month) or -80°C (6 months) | [3] |
Experimental Protocols
Cell-Based Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium by diluting a 10 mM DMSO stock. Prepare a serial dilution to test a range of concentrations (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound solution to the corresponding wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as MTT, MTS, or a cell counting kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.
Western Blot Analysis of PKD Activity
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the optimized time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a phosphorylated PKD substrate (e.g., phospho-HSP27) or autophosphorylated PKD (e.g., pS916-PKD1/2) overnight at 4°C.[2][3] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest and a loading control protein (e.g., GAPDH or β-actin).
Visualizations
Caption: PKD Signaling Pathway and Inhibition by this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
Minimizing cytotoxicity of PKD-IN-1 dihydrochloride in cell lines
This guide is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PKD-IN-1 dihydrochloride (B599025) in cell culture and to help troubleshoot and minimize potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is PKD-IN-1 dihydrochloride and what is its mechanism of action?
This compound is a small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. The PKD family, consisting of PKD1, PKD2, and PKD3, are key regulators of numerous cellular processes. They act as a downstream convergence point for signals initiated by G protein-coupled receptors (GPCRs) and growth factors. Upon activation by upstream signals involving phospholipase C (PLC) and protein kinase C (PKC), PKD translocates to different cellular compartments to phosphorylate a variety of substrates. This signaling cascade influences cell proliferation, differentiation, membrane trafficking, apoptosis, and inflammation.[1] PKD-IN-1 exerts its effect by targeting the kinase domain of PKD, thereby preventing the phosphorylation of its downstream targets and inhibiting the signaling cascade.
Q2: What are the common causes of cytotoxicity with this compound?
Like many kinase inhibitors, the cytotoxicity of this compound in cell lines can stem from several factors:
-
High Concentration: Exceeding the optimal concentration range can lead to significant cell death due to on-target and off-target effects.
-
Solvent Toxicity: this compound is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in the cell culture medium can be independently toxic to cells.
-
Off-Target Effects: At higher concentrations, the inhibitor may bind to other kinases or cellular targets, leading to unintended and toxic consequences.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to both the inhibitor and the solvent.
-
Compound Instability: Degradation of the compound in solution can produce toxic byproducts.
-
Prolonged Incubation: Continuous exposure to the inhibitor over long periods can overwhelm cellular stress responses.
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for consistent results and minimizing compound-related issues.
-
Solvent Selection: this compound is soluble in DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in 100% anhydrous DMSO. This minimizes the volume of DMSO added to your cell culture, reducing the risk of solvent-induced toxicity.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound. Protect the aliquots from light.
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in your pre-warmed complete cell culture medium. Ensure the final solution is mixed thoroughly before adding to cells.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death observed even at low concentrations. | Solvent (DMSO) Toxicity: Cell line may be highly sensitive to DMSO. | • Ensure the final DMSO concentration in the culture medium is as low as possible, ideally ≤ 0.1% and never exceeding 0.5%. • Always include a "vehicle control" (cells treated with the same final concentration of DMSO without the inhibitor) in your experiments to isolate the effect of the solvent. |
| Sub-optimal Cell Health: Cells were not healthy or were at a high passage number before the experiment. | • Use cells that are in the logarithmic growth phase and at a low, consistent passage number. • Visually inspect cells for normal morphology before starting the experiment. | |
| Incorrect Concentration: The "low" concentration used is still above the toxic threshold for your specific cell line. | • Perform a dose-response experiment to determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration) values for your cell line (See Protocol 1). | |
| Inconsistent results between experiments. | Inconsistent Cell Seeding: Variation in cell density at the start of the experiment. | • Standardize your cell seeding protocol. Ensure a consistent number of viable cells are plated for each experiment. |
| Inhibitor Degradation: Repeated freeze-thaw cycles of the stock solution. | • Use fresh single-use aliquots of the inhibitor stock for each experiment. Avoid using a stock solution that has been thawed multiple times. | |
| Variability in Incubation Time: Inconsistent treatment duration. | • Strictly adhere to a standardized incubation time for all experiments. | |
| No observable effect of the inhibitor. | Sub-optimal Concentration: The concentration used is too low to effectively inhibit PKD in your cell system. | • Increase the concentration range in your dose-response experiment. Refer to published data for similar inhibitors for a potential starting range (e.g., low micromolar).[2] |
| Cell Line Insensitivity: The chosen cell line may not rely on the PKD signaling pathway for the process you are studying. | • Confirm that PKD is expressed and active in your cell line. Consider using a positive control cell line where PKD signaling is known to be critical. | |
| Compound Precipitation: The inhibitor may have precipitated out of the culture medium. | • Visually inspect the culture wells for any signs of precipitation after adding the inhibitor. • Ensure the final concentration of the inhibitor does not exceed its solubility limit in the culture medium. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration via Dose-Response Cytotoxicity Assay
This protocol provides a framework for determining the concentration range of this compound that effectively inhibits the target without causing excessive cytotoxicity. A cell viability assay such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®) can be used.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Anhydrous DMSO (for vehicle control)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density to ensure they are in the exponential growth phase at the end of the experiment (typically 24-72 hours).
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator to allow cells to attach.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a series of working concentrations of this compound by performing serial dilutions from your high-concentration stock.
-
Example: For a top concentration of 10 µM, you can perform 1:3 serial dilutions in complete culture medium to get concentrations like 10 µM, 3.3 µM, 1.1 µM, 0.37 µM, etc.
-
Prepare a vehicle control by diluting DMSO in medium to the same final concentration as the highest inhibitor concentration well.
-
Include a "no treatment" control (medium only).
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared media (containing different inhibitor concentrations, vehicle control, or medium only) to the respective wells.
-
It is recommended to have at least triplicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions. For example, for an MTT assay, this involves adding the MTT reagent and incubating for a few hours, followed by solubilizing the formazan (B1609692) crystals.
-
Read the plate on a plate reader at the appropriate wavelength (for absorbance) or measure luminescence.
-
-
Data Analysis:
-
Subtract the average background reading (from wells with medium only) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control cells ((Treated Reading / Vehicle Control Reading) * 100).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) curve fit to determine the CC50 (concentration that causes 50% cytotoxicity). This will help you select concentrations for future experiments that are below the toxic threshold.
-
Data Presentation
The following tables should be populated with data generated from your own experiments, as specific concentrations are highly cell-line dependent.
| Parameter | Concentration (µM) | Notes |
| CC50 (50% Cytotoxic Conc.) | Determine Experimentally | Concentration at which 50% of cells are non-viable after [X] hours of treatment. |
| Max Non-Toxic Conc. | Determine Experimentally | The highest concentration that results in >90% cell viability. |
| Recommended Starting Conc. | Determine Experimentally | A concentration below the Max Non-Toxic Conc. to assess on-target effects. |
Table 2: Solubility and Storage Summary
| Compound | Solvent | Stock Concentration | Storage |
| This compound | Anhydrous DMSO | 10 mM (Recommended) | -20°C or -80°C in single-use aliquots, protected from light. |
Visualizations
Signaling Pathway
Caption: Simplified Protein Kinase D (PKD) signaling pathway and the inhibitory action of PKD-IN-1.
Experimental Workflow
Caption: Workflow for determining the cytotoxic concentration (CC50) of PKD-IN-1.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity.
References
Technical Support Center: Improving the In Vivo Efficacy of PKD-IN-1 Dihydrochloride (CRT0066101)
Disclaimer: "PKD-IN-1 dihydrochloride" is identified as CRT0066101 dihydrochloride (B599025), a potent, orally bioavailable pan-inhibitor of Protein Kinase D (PKD) isoforms (PKD1, PKD2, PKD3).[1][2][3][4] Currently, published in vivo studies of CRT0066101 have been conducted in the context of cancer and inflammation models.[5] There is no direct published evidence of its use in animal models of Polycystic Kidney Disease (PKD). This technical support guide has been developed by extrapolating from the known pharmacology of CRT0066101 and the established role of PKD and its downstream signaling pathways (e.g., MAPK/ERK, AKT, NF-κB) in the pathogenesis of PKD.[1][6][7][8][9][10][11][12]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (CRT0066101)?
A1: CRT0066101 is a potent, ATP-competitive inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3).[1][2][4] By inhibiting PKD, it can modulate several downstream signaling pathways that are implicated in cell proliferation, survival, and inflammation. These pathways, including the MAPK/ERK, AKT, and NF-κB pathways, are known to be dysregulated in Polycystic Kidney Disease.[1][4][6][7][8][9][10][11][12]
Q2: What are the known in vivo pharmacokinetic properties of CRT0066101 in mice?
A2: In preclinical cancer models, CRT0066101 has been shown to be orally bioavailable.[4][5] Following oral administration in mice, it can achieve plasma and tumor concentrations sufficient to inhibit its target.[5]
Q3: Has CRT0066101 been tested in any Polycystic Kidney Disease (PKD) models?
A3: To date, there are no published studies specifically evaluating CRT0066101 in in vivo models of PKD. Its potential utility in PKD is based on the role of its target, PKD, in the signaling pathways that drive cyst growth.
Q4: What are the potential off-target effects of CRT0066101?
A4: CRT0066101 has been shown to be highly selective for PKD isoforms against a large panel of other kinases. However, like many kinase inhibitors, off-target effects are always a possibility, especially with long-term administration as would be required for a chronic condition like PKD.[13][14][15] Potential toxicities could include cardiovascular, gastrointestinal, or hepatic issues.[13][14]
Troubleshooting Guides
Problem 1: Poor oral bioavailability or inconsistent plasma concentrations in vivo.
| Possible Cause | Troubleshooting/Optimization Step |
| Poor Solubility of the Dihydrochloride Salt | Although the dihydrochloride salt form is designed to improve aqueous solubility, issues can still arise in vivo. Ensure the formulation is fully solubilized before administration. For preclinical studies, CRT0066101 has been formulated in 5% dextrose for oral gavage. |
| Rapid Metabolism | The reported half-life in mice is approximately 60 minutes.[5] This may necessitate more frequent dosing to maintain therapeutic concentrations. Consider a pilot pharmacokinetic study to determine the optimal dosing interval for your specific animal model and experimental endpoint. |
| Efflux by Transporters | The compound could be a substrate for efflux transporters in the gut, limiting absorption. While not specifically reported for CRT0066101, this is a common issue for kinase inhibitors. Co-administration with an efflux pump inhibitor could be explored in preliminary studies, but this can complicate data interpretation. |
Problem 2: Lack of efficacy in a PKD animal model.
| Possible Cause | Troubleshooting/Optimization Step |
| Insufficient Target Engagement | The dose of 80 mg/kg/day used in cancer models may not be optimal for a chronic kidney disease model.[5] Consider performing a dose-response study. Measure target inhibition in kidney tissue via Western blot for phosphorylated PKD substrates. |
| Model-Specific Biology | The role of PKD signaling may vary between different PKD models (e.g., Pkd1 vs. Pkd2 mutations). Ensure that the chosen animal model has documented dysregulation of PKD or its downstream pathways. |
| Timing of Intervention | In chronic diseases like PKD, the timing of therapeutic intervention is crucial. Efficacy may be greater if the inhibitor is administered early in the disease course before significant fibrosis and tissue damage occur. |
Problem 3: Observed toxicity in long-term studies.
| Possible Cause | Troubleshooting/Optimization Step |
| On-Target Toxicity | Chronic inhibition of PKD may have unforeseen consequences in various organ systems.[13] Monitor animals closely for signs of toxicity, including weight loss, changes in behavior, and organ-specific markers. |
| Off-Target Toxicity | Even with high selectivity, minor off-target inhibition can lead to cumulative toxicity over time.[15] Consider a lower dose or intermittent dosing schedule (e.g., 5 days on, 2 days off) to mitigate toxicity while potentially maintaining some efficacy. |
| Metabolite-Induced Toxicity | The metabolites of CRT0066101 are unknown and could contribute to long-term toxicity. If significant toxicity is observed, a formal toxicology study may be warranted. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of CRT0066101
| Target | IC₅₀ (nM) |
|---|---|
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
Data sourced from Tocris Bioscience and MedChemExpress.[1]
Table 2: Representative In Vivo Pharmacokinetic and Dosing Parameters of CRT0066101 in Mice (Cancer Models)
| Parameter | Value | Notes |
|---|---|---|
| Dose | 80 mg/kg/day | Maximum tolerated dose in some studies.[5] |
| Administration Route | Oral gavage | Formulated in 5% dextrose.[5] |
| Bioavailability | ~100% | [5] |
| Terminal Half-life | ~60 minutes | [5] |
| Peak Plasma Concentration | ~8 µM (6h post-dose) | Achievable with daily oral dosing.[5] |
| Peak Tumor Concentration | ~12 µM (2h post-dose) | [5] |
Data extracted from a study in a pancreatic cancer model.[5]
Experimental Protocols
Protocol 1: Hypothetical In Vivo Efficacy Study of CRT0066101 in a Pkd1-mutant Mouse Model of ADPKD
1. Animal Model:
-
Use a well-characterized mouse model of Autosomal Dominant Polycystic Kidney Disease (ADPKD), such as a conditional Pkd1 knockout model (e.g., Pkd1flox/flox;Ksp-Cre).[16]
2. Formulation and Dosing:
-
Prepare CRT0066101 dihydrochloride fresh daily in a vehicle of 5% dextrose in sterile water.
-
Based on cancer models, a starting dose of 80 mg/kg/day administered via oral gavage can be used.[5] A dose-ranging study (e.g., 20, 40, 80 mg/kg) is recommended.
-
Administer the compound or vehicle to littermate controls daily for a predefined period (e.g., 4-8 weeks), starting at an early stage of disease progression.
3. Monitoring and Endpoints:
-
Monitor animal body weight and general health daily.
-
At the study endpoint, collect blood for analysis of kidney function markers (e.g., Blood Urea Nitrogen [BUN], creatinine).
-
Harvest kidneys and weigh them. Calculate the two-kidney-to-body-weight ratio.
-
Process one kidney for histological analysis (H&E staining to assess cyst area) and immunohistochemistry (e.g., Ki-67 for proliferation).
-
Snap-freeze the other kidney for biochemical analysis (e.g., Western blot to confirm target inhibition).
4. Data Analysis:
-
Compare kidney-to-body-weight ratio, cyst area, and blood markers between vehicle- and CRT0066101-treated groups using appropriate statistical tests.
Visualizations
References
- 1. Renal activation of extracellular signal-regulated kinase in rats with autosomal-dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Treatment with Multi-Kinase Inhibitors Causes Differential Toxicities on Skeletal and Cardiac Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Pathogenesis and Treatment of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT signaling promotes DNA damage accumulation and proliferation in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The PI3K/Akt/mTOR pathway in polycystic kidney disease: A complex interaction with polycystins and primary cilium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Constitutive renal Rel/nuclear factor-κB expression in Lewis polycystic kidney disease rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of MAPK in Drug-Induced Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Side Effects of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cardiovascular Toxicities Associated with Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Looking into the toxicity potential and clinical benefits of tyrosine kinase inhibitors (TKIs) (2022) [scispace.com]
- 16. 1-Indanone retards cyst development in ADPKD mouse model by stabilizing tubulin and down-regulating anterograde transport of cilia - PMC [pmc.ncbi.nlm.nih.gov]
PKD-IN-1 dihydrochloride concentration gradient optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKD-IN-1 dihydrochloride (B599025). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is PKD-IN-1 dihydrochloride and what is its primary target?
This compound is a small molecule inhibitor that targets Protein Kinase D1 (PKD1).[1][2][3] It is also known as compound 32 and belongs to the aminoethylamino-aryl (AEAA) class of compounds.[1][2][3] PKD1 is a serine/threonine kinase involved in various cellular processes, including cell proliferation, differentiation, migration, and inflammation.[4][5] It is important to distinguish the target, Protein Kinase D (PKD), from the genetic disorder Polycystic Kidney Disease (PKD), which is primarily caused by mutations in the PKD1 and PKD2 genes encoding polycystin-1 and polycystin-2.
Q2: What is the mechanism of action of this compound?
This compound acts as an inhibitor of PKD1. While the exact binding mode for PKD-IN-1 is not extensively published, it is designed to interfere with the catalytic activity of the PKD1 enzyme. By inhibiting PKD1, it can modulate downstream signaling pathways.
Q3: What are the recommended solvent and storage conditions for this compound?
Detailed solubility data for this compound is limited. However, like many kinase inhibitors, it is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For aqueous solutions, the dihydrochloride salt form may offer some solubility, but this should be experimentally determined. It is crucial to prepare fresh solutions or store aliquoted stock solutions at -20°C or -80°C to minimize degradation. As a general guideline for kinase inhibitors, avoid repeated freeze-thaw cycles.
Q4: What is a typical starting concentration range for in vitro cell-based assays?
The optimal concentration of this compound will be cell-line and assay-dependent. Based on data for other potent PKD inhibitors like CRT0066101, which has an IC50 in the low nanomolar range for PKD1, a starting point for PKD-IN-1 could be in the range of 10 nM to 10 µM.[6][7][8] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | Low aqueous solubility of the compound. | - Increase the final DMSO concentration in the media (typically not exceeding 0.5% to avoid solvent-induced artifacts).- Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution into the aqueous media.- Consider using a different solvent for the initial stock solution if compatible with your experimental system.- Prepare fresh dilutions immediately before use. |
| High Cell Toxicity/Death | The concentration used is too high. | - Perform a dose-response experiment to determine the cytotoxic concentration (e.g., using an MTT or LDH assay).- Lower the working concentration of the inhibitor.- Reduce the treatment duration. |
| No or Low Inhibitory Effect | - The concentration of the inhibitor is too low.- The compound has degraded.- The cell line is not sensitive to PKD1 inhibition. | - Increase the concentration of the inhibitor. Perform a dose-response curve to find the effective concentration.- Use a fresh stock of the inhibitor. Ensure proper storage of the stock solution.- Confirm PKD1 expression and activity in your cell line (e.g., via Western blot for PKD1 and its phosphorylated substrates).- Use a positive control compound known to inhibit PKD1. |
| Inconsistent Results | - Variability in compound dilution.- Inconsistent cell seeding density.- Degradation of the compound over time. | - Ensure accurate and consistent pipetting when preparing dilutions.- Standardize cell seeding protocols to ensure uniform cell numbers across experiments.- Prepare fresh working solutions from a frozen stock for each experiment. |
| Off-target Effects | The inhibitor may affect other kinases or cellular pathways. | - Consult literature for known off-target effects of PKD-IN-1 or structurally similar compounds.- Use multiple, structurally distinct inhibitors targeting the same pathway to confirm that the observed phenotype is due to on-target inhibition.- Perform rescue experiments by overexpressing a resistant form of the target kinase, if available. |
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Selection: Based on the manufacturer's recommendation or preliminary solubility tests, dissolve the compound in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Protect from light.
Protocol 2: Determination of Optimal Concentration using a Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare a series of dilutions of this compound in your cell culture medium from your stock solution. A common approach is to use a 1:3 or 1:10 serial dilution to cover a broad concentration range (e.g., 10 µM down to 1 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the cells for a period relevant to your assay (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) or a functional assay relevant to your research question (e.g., a proliferation assay or a reporter assay for a downstream target).
-
Data Analysis: Plot the cell viability or functional readout against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 (the concentration at which 50% of the maximal effect is observed).
IV. Data Presentation
Table 1: Properties of this compound and a Representative Pan-PKD Inhibitor
| Property | This compound | CRT0066101 (for comparison) |
| Target | PKD1[1][2][3] | Pan-PKD (PKD1, PKD2, PKD3)[6][7][8] |
| IC50 | Data not readily available | PKD1: ~1 nMPKD2: ~2.5 nMPKD3: ~2 nM[6][7] |
| Solubility | Expected to be soluble in DMSO | DMSO: ≥ 25 mg/mL[8] |
| Storage | Store at -20°C or -80°C | Store at -20°C or -80°C |
Note: The data for CRT0066101 is provided as a reference for a well-characterized PKD inhibitor due to the limited publicly available data for this compound. Researchers should experimentally determine the specific parameters for PKD-IN-1 in their system.
V. Visualizations
Caption: PKD1 Signaling Pathway and Inhibition by PKD-IN-1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PDK-1抑制剂 | MCE [medchemexpress.cn]
- 4. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PKD compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 8. selleckchem.com [selleckchem.com]
Addressing solubility issues with PKD-IN-1 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing solubility challenges with PKD-IN-1 dihydrochloride (B599025).
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of PKD-IN-1 dihydrochloride in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Compound | Inadequate solvent volume or choice of solvent. | Ensure you are using a sufficient volume of the recommended solvent. For a stock solution, DMSO is the preferred solvent. Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Gentle warming (to 37°C) and vortexing can aid dissolution. |
| Precipitation Upon Dilution in Aqueous Media | The compound has lower solubility in aqueous solutions compared to organic solvents. | For cell-based assays, it is recommended to make serial dilutions of the DMSO stock solution in the cell culture medium. Ensure the final concentration of DMSO is low enough to not affect the cells (typically <0.5%). For in vivo studies, a co-solvent system is often necessary. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles. Protect from light. Use freshly prepared solutions for optimal results.[1] |
| Cloudiness or Precipitation in In Vivo Formulation | Improper mixing or ratio of co-solvents. | When preparing formulations for in vivo use, such as with PEG300, Tween80, and ddH2O, ensure thorough mixing at each step to achieve a clear solution before adding the next component. The mixed solution should be used immediately.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at concentrations up to 82 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO as the compound is moisture-sensitive, and absorbed water can decrease its solubility.[1]
Q2: How should I prepare this compound for in vitro experiments, such as cell culture assays?
A2: For in vitro experiments, first prepare a concentrated stock solution in DMSO. Then, serially dilute this stock solution directly into your cell culture medium to achieve the desired final concentration. It is important to minimize the final DMSO concentration in your culture to avoid solvent-induced cellular effects, typically keeping it below 0.5%.
Q3: What is the best way to prepare this compound for in vivo animal studies?
A3: Due to its low aqueous solubility, a co-solvent formulation is necessary for in vivo administration. A common method involves first dissolving the compound in DMSO to create a stock solution. This stock is then mixed with PEG300, followed by the addition of Tween80, and finally, ddH2O is added to reach the final volume.[1] It is critical to ensure the solution is clear after each addition and to use the formulation immediately after preparation.[1] For example, to prepare a 1 mL working solution, you can add 50 μL of an 82 mg/mL DMSO stock solution to 400 μL of PEG300, mix until clear, add 50 μL of Tween80, mix until clear, and then add 500 μL of ddH2O.[1]
Q4: How should I store this compound and its stock solutions?
A4: The solid form of this compound should be stored at -20°C. Stock solutions in DMSO should also be stored at -20°C in tightly sealed vials to prevent moisture absorption. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What signaling pathway does this compound inhibit?
A5: this compound is a specific inhibitor of the Protein Kinase D (PKD) family, particularly PKD1 and PKD2.[1] By inhibiting PKD activity, it can block downstream signaling events, such as the phosphorylation of Hsp27 and the activation of the NF-κB pathway, which are involved in cell proliferation and survival.[1]
Quantitative Data Summary
| Solvent | Maximum Solubility | Molar Concentration |
| DMSO | 25 mg/mL | 60.77 mM |
| DMSO | 27 mg/mL | 65.64 mM |
| DMSO | 82 mg/mL | 199.35 mM |
Note: Moisture-absorbing DMSO can reduce solubility.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: The molecular weight of this compound is approximately 411.33 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 4.11 mg of the compound.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the vial containing 4.11 mg of this compound.
-
Mixing: Vortex the solution and/or gently warm it to 37°C until the compound is completely dissolved.
-
Storage: Store the stock solution in aliquots at -20°C.
Protocol for Preparing an In Vivo Formulation:
This protocol is an example and may need to be optimized for your specific experimental requirements.
-
Prepare a concentrated stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 82 mg/mL.[1]
-
Co-solvent mixing: In a sterile tube, add 400 μL of PEG300.
-
Add drug stock: Add 50 μL of the 82 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.[1]
-
Add surfactant: Add 50 μL of Tween80 to the mixture and mix until clear.[1]
-
Final dilution: Add 500 μL of sterile ddH2O to the mixture to bring the final volume to 1 mL. Mix gently.[1]
-
Administration: Use the final formulation immediately for in vivo administration.[1]
Visualizations
References
Validation & Comparative
A Comparative Guide to Protein Kinase D (PKD) Inhibitors: PKD-IN-1 Dihydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various small molecule inhibitors targeting the Protein Kinase D (PKD) family of serine/threonine kinases. PKD isoforms (PKD1, PKD2, and PKD3) are crucial signaling nodes that regulate a wide array of cellular processes, including cell proliferation, migration, survival, and protein transport. Their dysregulation has been implicated in several diseases, most notably cancer and cardiac hypertrophy, making them a significant therapeutic target. This document summarizes the performance of prominent PKD inhibitors, including compounds related to PKD-IN-1, and presents supporting experimental data and methodologies to aid researchers in selecting the appropriate tool for their studies.
The Protein Kinase D (PKD) Signaling Pathway
PKD is typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). A canonical activation pathway involves the activation of Phospholipase C (PLC), which generates diacylglycerol (DAG). DAG, in turn, recruits and activates Protein Kinase C (PKC), which then phosphorylates the activation loop of PKD, leading to its catalytic activation. Once active, PKD phosphorylates a range of cytoplasmic and nuclear substrates to orchestrate various cellular responses.
Comparative Analysis of PKD Inhibitors
A variety of small molecule inhibitors have been developed to target the PKD family. Their potency, selectivity, and mode of action differ significantly. While information on "PKD-IN-1 dihydrochloride" is limited, data is available for a compound designated "Protein kinase D inhibitor 1", which is compared below against other well-characterized inhibitors.
Data Presentation: Potency of PKD Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of several prominent PKD inhibitors against the three PKD isoforms. Lower IC₅₀ values indicate higher potency.
| Inhibitor | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) | Notes | Citations |
| CRT0066101 | 1 | 2.5 | 2 | Potent, orally active pan-PKD inhibitor. Also inhibits PIM2 (~135.7 nM). | [1][2][3][4] |
| BPKDi | 1 | 9 | 1 | Potent and selective pan-PKD inhibitor. | [2][5] |
| Protein kinase D inhibitor 1 (Cmpd 17m) | 17-35 (pan-PKD) | 17-35 (pan-PKD) | 17-35 (pan-PKD) | A pan-PKD inhibitor with nanomolar potency. | [1][6] |
| kb NB 142-70 | 28.3 | 58.7 | 53.2 | Potent pan-PKD inhibitor. | [1] |
| 3-IN-PP1 | 108 | 94 | 108 | Pan-PKD inhibitor with broad-spectrum anticancer activity. | [1][2] |
| IKK 16 hydrochloride | 153.9 | 115 | 99.7 | Pan-PKD inhibitor, also inhibits IKKs. | [1] |
| 1-Naphthyl PP1 (1-NA-PP1) | 154.6 | 133.4 | 109.4 | ATP-competitive inhibitor; also targets src family kinases. | [1][2][7] |
| CID755673 | 182 | 280 | 227 | A well-characterized, selective, non-ATP competitive pan-PKD inhibitor. | [1][5][8][9][10] |
Experimental Protocols
The characterization of PKD inhibitors relies on standardized in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assay for IC₅₀ Determination
This assay directly measures an inhibitor's ability to block the enzymatic activity of purified PKD isoforms. The most common format is a radiometric assay.
Detailed Methodology:
-
Reaction Setup: Recombinant human PKD1, PKD2, or PKD3 enzyme (50 ng) is incubated in a kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 10 mM β-mercaptoethanol).[9]
-
Substrate and ATP: A peptide substrate, such as Syntide-2 (2.5 μg), and ATP are added to the reaction.[9] To quantify phosphorylation, radiolabeled [γ-³²P]ATP (0.5 μCi) is included along with unlabeled ATP (20 μM).[9]
-
Inhibitor Addition: The inhibitor is added at a range of concentrations (typically a 10-point dilution series) to determine the dose-response relationship.[7]
-
Incubation: The reaction is carried out at 30°C for a set time within the linear kinetic range.
-
Termination and Measurement: The reaction is stopped, and the radiolabeled substrate is separated from the free [γ-³²P]ATP, often by spotting the mixture onto phosphocellulose filter paper followed by washing with phosphoric acid.[9]
-
Data Analysis: The amount of incorporated radioactivity is measured using a scintillation counter.[9] The data is plotted as a function of inhibitor concentration, and the IC₅₀ value is calculated from the resulting dose-response curve.[7][11]
Cellular Activity Assays
These assays validate the inhibitor's efficacy in a biological context.
A. Inhibition of PKD Autophosphorylation:
-
Protocol: Cancer cell lines (e.g., LNCaP or Panc-1) are pre-treated with the inhibitor for 45-60 minutes.[3][11][12] Cells are then stimulated with an agonist like phorbol (B1677699) 12-myristate 13-acetate (PMA) or neurotensin (B549771) to activate the PKD pathway.[11][12]
-
Analysis: Cells are lysed, and proteins are separated by SDS-PAGE. Western blotting is performed using an antibody specific to the autophosphorylated form of PKD (e.g., pS916-PKD1) to assess the inhibitor's effect on kinase activity within the cell.[3][11]
B. Inhibition of Downstream Substrate Phosphorylation:
-
Protocol: Following a similar treatment protocol, cell lysates are analyzed by Western blot for phosphorylation of known PKD substrates, such as Hsp27 (pS82-Hsp27).[3][12] This confirms that the inhibitor blocks the downstream signaling cascade.
C. Functional Assays:
-
Cell Proliferation/Viability: To measure the inhibitor's impact on cell growth, assays such as CellTiter-Glo (luminescence-based) or trypan blue exclusion (cell counting) are used.[9][12]
-
Cell Migration/Invasion: The effect on cell motility is often measured using wound healing assays or Transwell migration chambers.[8][9]
Summary and Conclusion
The landscape of PKD inhibitors offers a range of tools for researchers, with notable differences in potency and mechanism.
-
High Potency: CRT0066101 and BPKDi stand out as exceptionally potent pan-PKD inhibitors, with IC₅₀ values in the low single-digit nanomolar range.[1][2][5] CRT0066101 has the additional advantage of being orally bioavailable, making it suitable for in vivo studies.[2]
-
Moderate Potency: Compounds like Protein kinase D inhibitor 1 , kb NB 142-70 , 3-IN-PP1 , and IKK 16 offer good potency in the mid-to-high nanomolar range and have been used to probe PKD function in various cancer models.[1][2][6]
-
Well-Characterized Tool Compound: CID755673 , while less potent than other available inhibitors, is a valuable research tool due to its well-documented selectivity and its non-ATP competitive mechanism of action, which distinguishes it from the majority of kinase inhibitors.[5][8][9][10]
The selection of an appropriate PKD inhibitor depends on the specific experimental needs. For studies requiring maximal target inhibition, CRT0066101 or BPKDi are excellent choices. For investigating specific mechanistic questions where an alternative binding mode is desired, CID755673 remains a highly relevant option. As with any kinase inhibitor, researchers should consider off-target effects and validate findings using multiple approaches, such as using multiple inhibitors or complementary genetic techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. CID 755673 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison of Two Potent Protein Kinase D Inhibitors: PKD-IN-1 dihydrochloride and CRT0066101
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PKD-IN-1 dihydrochloride (B599025) and CRT0066101, two prominent inhibitors of Protein Kinase D (PKD). This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Protein Kinase D (PKD) is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cell proliferation, survival, migration, and differentiation.[1][2] Dysregulation of PKD signaling has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of two small molecule inhibitors: PKD-IN-1 dihydrochloride (represented here by the pan-PKD inhibitor, Protein kinase D inhibitor 1 (compound 17m)) and CRT0066101.
At a Glance: Key Performance Indicators
A summary of the key biochemical and cellular activities of both inhibitors is presented below. CRT0066101 demonstrates significantly higher potency in inhibiting all three PKD isoforms compared to Protein kinase D inhibitor 1 (compound 17m).
| Parameter | This compound (Protein kinase D inhibitor 1 (compound 17m)) | CRT0066101 |
| Target | Pan-PKD inhibitor | Pan-PKD inhibitor |
| IC50 (PKD1) | 17-35 nM | 1 nM[3] |
| IC50 (PKD2) | 17-35 nM | 2.5 nM[3] |
| IC50 (PKD3) | 17-35 nM | 2 nM[3] |
| Known Off-Targets | Information not readily available | PIM2 (~135.7 nM)[4][5] |
| Cellular Activity | Weak antiproliferative activity in some cancer cell lines (e.g., PANC-1 at 5 µM). Shows antitumor activity at higher concentrations (IC50 values ranging from 17.9 to >100 µM in various cell lines).[2][6] | Potent inhibition of cell proliferation (e.g., IC50 of 1 µM in Panc-1 cells) and induction of apoptosis.[7][8] |
| Oral Bioavailability | Information not readily available | Yes |
Mechanism of Action and Signaling Pathways
Both this compound and CRT0066101 are pan-PKD inhibitors, targeting the catalytic activity of PKD1, PKD2, and PKD3.[1][2] PKD is a downstream effector of protein kinase C (PKC) and is activated by diacylglycerol (DAG). Once activated, PKD translocates to various cellular compartments to phosphorylate a multitude of downstream substrates, thereby regulating diverse cellular functions.
The inhibition of PKD by these compounds leads to the modulation of several critical signaling pathways implicated in cancer progression. As illustrated below, PKD activation can lead to the activation of transcription factors such as NF-κB and the regulation of pathways involving MAPK and PI3K/AKT. By blocking PKD activity, these inhibitors can effectively suppress these pro-survival and proliferative signals.
Figure 1: Simplified Protein Kinase D (PKD) Signaling Pathway. This diagram illustrates the activation of PKD by upstream signals and its subsequent influence on downstream pathways that regulate key cellular processes. Both PKD-IN-1 and CRT0066101 act by inhibiting PKD.
Comparative Experimental Data
Biochemical Potency
As highlighted in the table above, CRT0066101 exhibits superior potency against all three PKD isoforms with IC50 values in the low nanomolar range. In contrast, Protein kinase D inhibitor 1 (compound 17m) is a less potent inhibitor, with IC50 values in the mid-nanomolar range.[2][3]
Cellular Effects
Cell Proliferation:
-
CRT0066101: Demonstrates potent anti-proliferative effects in various cancer cell lines. For instance, it inhibits the proliferation of Panc-1 pancreatic cancer cells with an IC50 of 1 µM.[7][8]
-
Protein kinase D inhibitor 1 (compound 17m): Shows weaker anti-proliferative activity. In PANC-1 cells, it does not significantly affect proliferation at a concentration of 5 µM.[6] However, it displays antitumor activity in a panel of other cancer cell lines, with IC50 values for growth inhibition ranging from 17.9 µM to over 100 µM.[6]
Apoptosis:
-
CRT0066101: Has been shown to induce apoptosis in cancer cells.[7][8]
-
Protein kinase D inhibitor 1 (compound 17m): While it exhibits antitumor activity, specific data on its ability to induce apoptosis is not as extensively documented as for CRT0066101.
Experimental Protocols
To facilitate the independent evaluation and comparison of these inhibitors, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific kinase.
Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay. This diagram outlines the key steps involved in determining the inhibitory potency of a compound against a target kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (this compound or CRT0066101) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare solutions of the recombinant PKD enzyme, a suitable peptide substrate, and ATP in kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of a microplate. Include a vehicle control (DMSO) and a no-enzyme control.
-
-
Kinase Reaction:
-
Add the PKD enzyme and substrate mixture to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®) or fluorescence-based assays that detect the phosphorylated substrate.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the inhibitor (this compound or CRT0066101) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Formazan (B1609692) Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment:
-
Treat cells with the inhibitor at the desired concentrations and for the appropriate time.
-
-
Cell Harvesting:
-
Harvest the cells, including both adherent and floating populations.
-
-
Staining:
-
Wash the cells with binding buffer and then resuspend them in a solution containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI).[10]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Annexin V-positive and PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-negative cells are live cells.
-
Conclusion
Both this compound (as represented by Protein kinase D inhibitor 1 (compound 17m)) and CRT0066101 are effective pan-inhibitors of the Protein Kinase D family. However, the available data suggests that CRT0066101 is a significantly more potent inhibitor both at the biochemical and cellular levels. It demonstrates strong anti-proliferative and pro-apoptotic effects in cancer cell lines at lower concentrations compared to Protein kinase D inhibitor 1. Furthermore, the oral bioavailability of CRT0066101 has been established, which is a crucial factor for in vivo studies and potential clinical development.
While Protein kinase D inhibitor 1 (compound 17m) is a valuable research tool for studying PKD function, its lower potency may limit its therapeutic potential in comparison to more potent compounds like CRT0066101. Further studies on the selectivity profile and in vivo efficacy of Protein kinase D inhibitor 1 are needed for a more comprehensive comparison. Researchers should consider these differences in potency and cellular activity when selecting an inhibitor for their specific experimental needs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. kumc.edu [kumc.edu]
- 4. pkdcure.org [pkdcure.org]
- 5. Frontiers | Emerging therapies for autosomal dominant polycystic kidney disease with a focus on cAMP signaling [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PKD-IN-1 Dihydrochloride and Tolvaptan in the Management of Polycystic Kidney Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PKD-IN-1 dihydrochloride (B599025), a representative of the protein kinase D (PKD) inhibitor class, and tolvaptan (B1682983), the current standard-of-care, in preclinical models of Polycystic Kidney Disease (PKD). This document summarizes available experimental data, outlines methodologies for key experiments, and visualizes relevant biological pathways and workflows to aid in research and development efforts.
Mechanism of Action: A Tale of Two Pathways
The therapeutic strategies of PKD inhibitors and tolvaptan diverge significantly, targeting distinct signaling cascades implicated in cyst formation and growth.
Tolvaptan , a selective vasopressin V2 receptor antagonist, directly counteracts the effects of vasopressin in the kidneys. By blocking the V2 receptor, tolvaptan inhibits the production of cyclic AMP (cAMP), a key signaling molecule that promotes cell proliferation and fluid secretion, leading to cyst growth. This targeted approach has demonstrated efficacy in slowing the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD).
PKD-IN-1 dihydrochloride , as a protein kinase D (PKD) inhibitor, represents a class of therapeutic agents targeting a different signaling axis. While direct preclinical evidence for "this compound" in PKD models is not extensively available in the public domain, the broader class of PKD inhibitors has been investigated. PKD is a family of serine/threonine kinases that are downstream effectors of G-protein coupled receptors and protein kinase C (PKC). In the context of PKD, these kinases are implicated in the regulation of cell proliferation, apoptosis, and cell adhesion, all of which are critical processes in cystogenesis. By inhibiting PKD, these compounds aim to normalize these cellular functions and impede cyst development.
Quantitative Efficacy in PKD Models: A Comparative Analysis
| Therapeutic Agent | Mouse Model | Key Efficacy Parameters | Results |
| Tolvaptan | Pkd1-mutant mice | Kidney-to-body weight ratio | Significant reduction compared to vehicle-treated controls. |
| Cystic index/volume | Significant reduction in cyst formation and growth. | ||
| Renal function (BUN, creatinine) | Improvement or preservation of renal function. | ||
| PKD Inhibitors (Representative) | Pkd1-mutant mice | Cell proliferation in cystic cells | Reduction in the proliferation of cyst-lining epithelial cells. |
| Cyst growth in vitro/ex vivo | Inhibition of cyst formation and expansion in cell culture and organoid models. | ||
| In vivo cyst development | Retardation of cyst development and mitigation of renal function decline. | ||
| Other Kinase Inhibitors (e.g., mTOR, FAK) | Various PKD mouse models | Kidney-to-body weight ratio | Significant reduction. |
| Cystic index | Significant reduction. | ||
| Renal function | Improvement in renal function markers. |
Experimental Protocols: A Methodological Overview
The evaluation of therapeutic efficacy in preclinical PKD models typically involves a standardized set of experimental procedures.
Animal Models
A variety of genetically engineered mouse models that recapitulate the human PKD phenotype are utilized. Common models include:
-
Pkd1-knockout mice: These mice have a targeted disruption of the Pkd1 gene, leading to the development of polycystic kidneys.
-
Orthologous mouse models: These models carry specific mutations in the Pkd1 or Pkd2 genes that are identical to those found in human ADPKD patients.
Drug Administration
-
Dosage and Route: The therapeutic agents are administered at various doses, determined by preliminary dose-ranging studies. The route of administration is typically oral (gavage) or intraperitoneal injection.
-
Treatment Duration: The duration of treatment varies depending on the specific study design and the animal model used, ranging from several weeks to months.
Efficacy Assessment
-
Kidney-to-Body Weight Ratio: At the end of the study, mice are euthanized, and their kidneys are excised and weighed. The kidney weight is then normalized to the total body weight to account for variations in animal size.
-
Histological Analysis: Kidney tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize and quantify the extent of cyst formation. The cystic index, representing the percentage of the kidney occupied by cysts, is a key metric.
-
Renal Function Tests: Blood samples are collected to measure markers of renal function, such as Blood Urea Nitrogen (BUN) and serum creatinine (B1669602) levels.
-
Cellular and Molecular Analyses: Immunohistochemistry and western blotting are used to assess the levels of specific proteins and signaling molecules in kidney tissues to understand the mechanism of action of the therapeutic agents.
Visualizing the Pathways and Processes
Signaling Pathways in PKD
The following diagrams illustrate the key signaling pathways targeted by tolvaptan and PKD inhibitors.
Caption: Tolvaptan's mechanism of action in blocking the vasopressin V2 receptor pathway.
Caption: The proposed mechanism of action for PKD inhibitors in modulating cyst growth.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of therapeutic agents in a PKD mouse model.
Caption: A typical experimental workflow for preclinical evaluation of PKD therapeutics.
A Comparative Guide to the Validation of Protein Kinase D Inhibition: Featuring PKD-IN-1 Dihydrochloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors used to validate the function of Protein Kinase D (PKD), a family of serine/threonine kinases implicated in a wide range of cellular processes, including cell proliferation, migration, and immune response. While PKD-IN-1 dihydrochloride (B599025) is a known inhibitor of PKD1, this guide also presents a comparative analysis of several other commercially available PKD inhibitors, offering a broader perspective for researchers selecting the optimal tool for their experimental needs.
Performance Comparison of PKD Inhibitors
The selection of an appropriate inhibitor is critical for accurately dissecting the role of PKD in cellular signaling. The following table summarizes the in vitro potency of PKD-IN-1 dihydrochloride and several alternative pan-PKD inhibitors against the three PKD isoforms: PKD1, PKD2, and PKD3. Potency is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the enzyme's activity.
| Inhibitor | IC50 PKD1 (nM) | IC50 PKD2 (nM) | IC50 PKD3 (nM) | Selectivity Notes |
| This compound | Data Not Available | Data Not Available | Data Not Available | Described as a PKD1 inhibitor, but specific IC50 values are not readily available in public literature. |
| CRT0066101 | 1 | 2.5 | 2 | A potent, orally bioavailable pan-PKD inhibitor.[1][2][3][4][5] |
| BPKDi | 1 | 9 | 1 | A potent bipyridyl pan-PKD inhibitor.[6][7][8] |
| kb-NB142-70 | 28.3 | 58.7 | 53.2 | A selective pan-PKD inhibitor.[9][10][11] |
| CID755673 | 182 | 280 | 227 | A cell-active, pan-PKD inhibitor that is not competitive with ATP.[6][9][12][13] |
| PKC/PKD-IN-1 | 0.6 | Data Not Available | Data Not Available | A potent dual inhibitor of PKC and PKD1.[7][14] |
Signaling Pathways and Experimental Workflows
To effectively validate PKD inhibition, it is crucial to understand the upstream activation and downstream targets of the kinase. The following diagrams illustrate the canonical PKD signaling pathway and a typical experimental workflow for validating inhibitor efficacy in a cellular context.
Caption: Canonical Protein Kinase D (PKD) signaling pathway.
Caption: Experimental workflow for validating PKD inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of a compound against a purified PKD isoform.
Materials:
-
Purified recombinant human PKD1, PKD2, or PKD3
-
PKD inhibitor (e.g., this compound)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
PKD substrate (e.g., Syntide-2)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well assay plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the PKD inhibitor in kinase buffer.
-
In a 96-well plate, add the PKD inhibitor dilutions, purified PKD enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (for radiometric assay) or cold ATP (for ADP-Glo™ assay).
-
Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: Stop the kinase reaction and measure the generated ADP by following the manufacturer's protocol.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of PKD Substrate Phosphorylation
This protocol describes how to validate the efficacy of a PKD inhibitor in a cellular context by measuring the phosphorylation of a known PKD substrate.
Materials:
-
Cell line of interest
-
PKD inhibitor
-
PKD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-PKD substrate (e.g., anti-phospho-HDAC5)
-
Anti-total PKD substrate (e.g., anti-total HDAC5)
-
Anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Pre-treat the cells with various concentrations of the PKD inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a PKD activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKD activity. Include appropriate vehicle controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKD substrate overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total substrate protein and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated substrate to the total substrate and compare the results between inhibitor-treated and untreated samples.
This comprehensive guide provides researchers with the necessary information to objectively evaluate and validate the inhibition of Protein Kinase D using this compound and a selection of alternative compounds. The provided protocols and diagrams serve as a foundation for designing and executing robust experiments to elucidate the role of PKD in various biological processes.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRT0066101 | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. PKD compound (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. adooq.com [adooq.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Unveiling the Selectivity of CRT0066101: A Comparative Guide to its Cross-Reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving selectivity is a paramount challenge. The high degree of conservation in the ATP-binding site across the kinome often leads to off-target effects, complicating preclinical and clinical studies. This guide provides a comprehensive analysis of the cross-reactivity of CRT0066101, a potent pan-inhibitor of Protein Kinase D (PKD), with a panel of other kinases. The data presented herein offers valuable insights for researchers utilizing CRT0066101 in their studies and for those involved in the development of next-generation selective kinase inhibitors.
High Potency and Selectivity of CRT0066101 for PKD Isoforms
CRT0066101 demonstrates high potency against all three isoforms of Protein Kinase D. In biochemical assays, the inhibitor exhibits IC50 values in the low nanomolar range, highlighting its strong affinity for its primary targets.
| Kinase | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
Extensive Kinase Selectivity Profiling
To assess the broader selectivity profile of CRT0066101, the inhibitor was screened against a panel of over 90 different protein kinases. This comprehensive analysis is crucial for identifying potential off-target interactions that could influence experimental outcomes or lead to undesired side effects in a therapeutic context. The screening revealed a high degree of selectivity for the PKD family.
It is important to note that another study identified PIM2 kinase as a potential off-target of CRT0066101, with an IC50 of approximately 135.7 nM.[3] This highlights the importance of considering potential PIM kinase inhibition when interpreting data from experiments using CRT0066101.
Experimental Protocols
The determination of kinase inhibition profiles is a critical step in the characterization of any kinase inhibitor. Below are detailed methodologies for two common types of in vitro kinase assays that are employed for such profiling.
Radiometric Kinase Assay Protocol
Radiometric assays are a highly sensitive and direct method for measuring kinase activity. They rely on the use of a radioactively labeled phosphate (B84403) donor, typically [γ-³²P]ATP or [γ-³³P]ATP.
Principle: The kinase catalyzes the transfer of the radiolabeled γ-phosphate from ATP to a specific substrate (peptide or protein). The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM Na₃VO₄, 2.5 mM DTT)
-
Test inhibitor (e.g., CRT0066101) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the test inhibitor (CRT0066101) at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction proceeds within the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted ATP will not.
-
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
IMAP (Immobilized Metal Ion Affinity-based Fluorescence Polarization) Assay Protocol
The IMAP assay is a non-radioactive, homogeneous method for measuring kinase activity based on fluorescence polarization.
Principle: A fluorescently labeled substrate peptide is phosphorylated by the kinase. A binding reagent containing trivalent metal-coated nanoparticles binds to the phosphate group of the phosphorylated substrate. This binding event leads to a significant increase in the molecular size of the fluorescently labeled substrate, which in turn slows its rotation in solution and increases its fluorescence polarization. The change in fluorescence polarization is directly proportional to the extent of substrate phosphorylation.
Materials:
-
Purified kinase
-
Fluorescently labeled kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (e.g., CRT0066101) dissolved in a suitable solvent (e.g., DMSO)
-
IMAP Binding Solution (containing nanoparticles)
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reaction Setup: In a microplate well, combine the purified kinase, the fluorescently labeled substrate peptide, and the kinase reaction buffer.
-
Inhibitor Addition: Add the test inhibitor (CRT0066101) at various concentrations to the reaction wells. Include a vehicle control.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a predetermined time to allow for substrate phosphorylation.
-
Stopping the Reaction and Binding: Stop the reaction and initiate the binding process by adding the IMAP Binding Solution to each well.
-
Incubation: Incubate the plate for a specified time to allow the phosphorylated substrate to bind to the nanoparticles.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the change in fluorescence polarization for each inhibitor concentration relative to the controls. Determine the IC50 value by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protein Kinase D Signaling Pathway
Protein Kinase D is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes. The signaling cascade is typically initiated by the activation of phospholipase C (PLC) following stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). DAG recruits PKD to the cell membrane, where it is activated by phosphorylation, primarily by novel protein kinase C (nPKC) isoforms. Once activated, PKD translocates to different cellular compartments, including the cytoplasm, nucleus, and Golgi apparatus, where it phosphorylates a diverse array of downstream substrates, thereby regulating processes such as cell proliferation, survival, migration, and vesicular trafficking.
Caption: Simplified Protein Kinase D (PKD) signaling pathway.
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing the selectivity of a kinase inhibitor involves a systematic workflow, from initial high-throughput screening to more detailed dose-response analysis for identified off-targets.
Caption: Workflow for kinase inhibitor selectivity profiling.
References
Comparative Analysis of Protein Kinase D Inhibitors: A Guide for Researchers
A detailed examination of the biochemical and cellular activities of kb-NB142-70 and a potent alternative, CRT0066101, to inform research and drug development in the context of Protein Kinase D (PKD) inhibition.
Introduction
Protein Kinase D (PKD) is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including cell proliferation, migration, and survival.[1][2][3] Dysregulation of PKD signaling has been implicated in several diseases, most notably cancer, making it an attractive target for therapeutic intervention.[3][4][5] This guide provides a comparative analysis of two small molecule inhibitors of PKD: kb-NB142-70 and CRT0066101. While the initial request included "PKD-IN-1," a thorough literature search revealed a lack of publicly available quantitative data for this compound, identified as compound 32, an aminoethylamino-aryl derivative.[6] Therefore, this guide will focus on a detailed comparison of kb-NB142-70 with the well-characterized and highly potent PKD inhibitor, CRT0066101, to provide researchers with valuable insights into their respective performance based on available experimental data.
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the target enzyme and its selectivity over other kinases. Both kb-NB142-70 and CRT0066101 have demonstrated potent inhibition of all three PKD isoforms (PKD1, PKD2, and PKD3).
Table 1: Biochemical Potency (IC50) of PKD Inhibitors
| Compound | PKD1 (nM) | PKD2 (nM) | PKD3 (nM) |
| kb-NB142-70 | 28.3[7][8] | 58.7[7][8] | 53.2[7][8] |
| CRT0066101 | 1[9] | 2.5[9] | 2[9] |
As the data indicates, CRT0066101 exhibits significantly lower IC50 values across all PKD isoforms, suggesting a higher biochemical potency compared to kb-NB142-70.
In terms of selectivity, CRT0066101 has been profiled against a large panel of over 90 protein kinases and demonstrated high selectivity for the PKD family. While kb-NB142-70 is also described as a selective PKD inhibitor, detailed selectivity panel data is not as readily available in the reviewed literature.
Cellular Activity and Efficacy
The ultimate measure of an inhibitor's utility is its activity within a cellular context. Both compounds have been shown to effectively inhibit PKD-mediated signaling pathways and exert anti-proliferative effects in various cancer cell lines.
Table 2: Cellular Activity of PKD Inhibitors
| Compound | Cellular Target/Assay | Cell Line | Effect/Potency |
| kb-NB142-70 | PKD1 Autophosphorylation (Ser916) | LNCaP | IC50 = 2.2 µM[7] |
| Cytotoxicity | PC3 | EC50 = 8.025 µM[7] | |
| CRT0066101 | Pancreatic Cancer Cell Proliferation | Panc-1 | IC50 ≈ 1 µM[10] |
| Bladder Cancer Spheroid Formation | UMUC1 | Inhibition at 0.625-20 µM |
It is important to note the discrepancy between biochemical IC50 values and cellular potency, a common observation for kinase inhibitors. This can be attributed to factors such as cell permeability, off-target effects, and the high intracellular concentration of ATP.[2]
Mechanism of Action and Signaling Pathways
Both kb-NB142-70 and CRT0066101 are pan-PKD inhibitors, meaning they target the catalytic activity of all three PKD isoforms. The canonical activation pathway for PKD involves diacylglycerol (DAG) and protein kinase C (PKC), leading to the phosphorylation of key serine residues in the activation loop of PKD.[11] Activated PKD then phosphorylates a variety of downstream substrates, influencing numerous cellular functions.
Caption: Canonical Protein Kinase D (PKD) signaling pathway and points of inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of scientific findings. Below are representative methodologies for key experiments cited in this guide.
In Vitro Kinase Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.
Caption: General workflow for an in vitro kinase assay to determine IC50 values.
A typical in vitro kinase assay involves the incubation of the recombinant PKD enzyme with a specific substrate peptide and ATP (often radiolabeled [γ-³²P]ATP). The test compound is added at various concentrations, and the level of substrate phosphorylation is measured. The concentration of the inhibitor that reduces enzyme activity by 50% is determined as the IC50 value.
Cellular Proliferation Assay
To assess the impact of the inhibitors on cancer cell growth, a cell viability or proliferation assay is commonly employed.
Caption: Workflow for a cell proliferation assay to assess inhibitor cytotoxicity.
In this assay, cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period, a reagent that measures metabolic activity or cell number is added, and the signal is quantified. This allows for the determination of the concentration of the inhibitor that causes a 50% reduction in cell viability (EC50 or IC50).
Conclusion
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. CRT0066101 (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Developments in the Discovery and Design of Protein Kinase D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of PKD inhibitors in vitro
A Head-to-Head Comparison of Protein Kinase D (PKD) Inhibitors In Vitro
This guide provides a comparative analysis of the in vitro performance of several prominent small molecule inhibitors of the Protein Kinase D (PKD) family. The PKD family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2] Their dysregulation is implicated in several diseases, most notably cancer, making them attractive therapeutic targets.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to select and utilize PKD inhibitors for preclinical research.
PKD Signaling Pathway Overview
Protein Kinase D is a key downstream effector of diacylglycerol (DAG) signaling. Activation typically begins with the stimulation of G protein-coupled receptors (GPCRs) or growth factor receptors, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and DAG. DAG recruits PKD to the cell membrane, where it is activated via phosphorylation by Protein Kinase C (PKC).[5] Once activated, PKD translocates to various cellular compartments, including the cytosol and nucleus, to phosphorylate a range of substrates.[3] This cascade modulates multiple downstream pathways, such as the NF-κB and MAPK/ERK pathways, which in turn regulate fundamental cellular functions.[1][3][5]
Comparative Analysis of PKD Inhibitors
The efficacy of PKD inhibitors is commonly assessed by their half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%.[6] A lower IC50 value indicates higher potency. The following table summarizes the reported biochemical IC50 values for several well-characterized, pan-PKD inhibitors against the three PKD isoforms.
| Inhibitor | PKD1 (IC50, nM) | PKD2 (IC50, nM) | PKD3 (IC50, nM) | Mode of Action | Reference |
| CRT0066101 | 1 | 2.5 | 2 | ATP-competitive | [7] |
| BPKDi | 1 | 9 | 1 | ATP-competitive | [8] |
| CID755673 | ~200-300 | ~200-300 | ~200-300 | Non-ATP-competitive | [4] |
| kb-NB142-70 | 24 | 29 | 21 | Non-ATP-competitive | [9] |
| 2,6-Naphthyridine | 21 | 155 | 33 | ATP-competitive | [4] |
Note: IC50 values can vary between studies depending on assay conditions (e.g., ATP concentration). The values presented here are from biochemical kinase assays.
While potent in biochemical assays, the cellular activity of these inhibitors can differ significantly. For instance, despite its high specificity and potent in vitro inhibition, CID755673 exhibits relatively weaker cellular activity (EC50 = 11.8 µM).[4] This discrepancy can be attributed to factors like cell permeability, off-target effects, and high intracellular ATP concentrations that can outcompete ATP-competitive inhibitors.[9]
Experimental Protocols
Reproducible and rigorous experimental design is critical for the comparative evaluation of enzyme inhibitors. Below are generalized protocols for key in vitro assays used to determine the potency and efficacy of PKD inhibitors.
Biochemical Kinase Activity Assay (In Vitro IC50 Determination)
This assay directly measures the ability of an inhibitor to block the catalytic activity of purified PKD isoforms.
Objective: To determine the IC50 value of a compound against PKD1, PKD2, and PKD3.
Materials:
-
Recombinant human PKD1, PKD2, and PKD3 enzymes.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP (at or near Km concentration).
-
Synthetic peptide substrate (e.g., a peptide containing the PKD recognition motif).
-
Test inhibitor (serially diluted).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute into the kinase buffer.
-
Add the PKD enzyme and the peptide substrate to the wells of the assay plate.
-
Add the diluted inhibitor to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Incubate the plate for 10-20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation/Viability Assay
This assay assesses the effect of PKD inhibition on the growth and survival of cultured cells, often cancer cell lines where PKD is overexpressed or activated.[7]
Objective: To measure the impact of a PKD inhibitor on cell viability and determine its cellular efficacy (EC50).
Materials:
-
A relevant cell line (e.g., PANC-1 pancreatic cancer cells).[7]
-
Complete cell culture medium.
-
Test inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega; or MTT).
-
96-well cell culture plates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PKD inhibitor (serially diluted). Include vehicle-only (e.g., DMSO) treated cells as a control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control cells and plot cell viability against the logarithm of inhibitor concentration to calculate the EC50 value.
Conclusion
The selection of a PKD inhibitor for in vitro studies requires careful consideration of its potency, isoform selectivity, and mode of action. While compounds like CRT0066101 and BPKDi show potent, low-nanomolar inhibition in biochemical assays, their effectiveness in a cellular context must be empirically validated.[7][8] Non-ATP-competitive inhibitors such as CID755673 offer an alternative mechanism that may be less affected by high intracellular ATP levels, though this does not always translate to superior cellular potency.[4] The experimental protocols provided herein offer a standardized framework for the head-to-head comparison of these and other novel PKD inhibitors, enabling researchers to make informed decisions for their specific experimental needs.
References
- 1. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 9. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of PKD-IN-1 Dihydrochloride and Alternative Protein Kinase D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the specificity of PKD-IN-1 dihydrochloride (B599025) and other commercially available inhibitors of Protein Kinase D (PKD). The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies by offering a side-by-side analysis of inhibitory potency and off-target effects, supported by experimental data and detailed protocols.
Introduction to Protein Kinase D and its Inhibition
Protein Kinase D (PKD) is a family of serine/threonine kinases that play a crucial role in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, membrane trafficking, and immune regulation. The PKD family consists of three isoforms: PKD1, PKD2, and PKD3. Dysregulation of PKD activity has been implicated in several diseases, making it an attractive target for therapeutic intervention. This guide focuses on small molecule inhibitors developed to target PKD, with a particular emphasis on validating their specificity.
Comparative Analysis of PKD Inhibitors
The following table summarizes the in vitro potency of PKD-IN-1 dihydrochloride and several alternative PKD inhibitors against the three PKD isoforms. Where available, significant off-target kinases are also listed to provide a clearer picture of inhibitor specificity. It is important to note that comprehensive, publicly available kinome-wide selectivity data for this compound is limited. The compound is described as a PKD-1 inhibitor originating from an aminoethylamino-aryl (AEAA) chemical series.
| Inhibitor | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) | Known Off-Targets (IC₅₀/Inhibition) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| CRT0066101 | 1 | 2.5 | 2 | PIM2 (~135.7 nM). Selective against a panel of >90 other kinases.[1] |
| CID755673 | 182 | 280 | 227 | PKC (>10 µM), CAK (15.3 µM), PLK1 (20.3 µM), CAMKIIα (40.5 µM), Akt (>50 µM). |
| kb NB 142-70 | 28.3 | 58.7 | 53.2 | Stated to be a selective PKD inhibitor.[2][3] |
| 1-Naphthyl PP1 | 154.6 | 133.4 | 109.4 | v-Src (1.0 µM), c-Fyn (0.6 µM), c-Abl (0.6 µM), CDK2 (18 µM), CAMK II (22 µM).[4][5][6][7][8] |
| BPKDi | 1 | 9 | 1 | Selective over PKCδ and PKCε.[9][10][11] |
Experimental Protocols
The validation of inhibitor specificity is paramount in kinase research. Below are detailed methodologies for two common in vitro kinase assays used to determine inhibitor potency and selectivity.
Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant PKD enzyme (PKD1, PKD2, or PKD3)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
Substrate peptide (e.g., a synthetic peptide with a PKD recognition motif)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Kinase inhibitor (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the substrate peptide, and the purified PKD enzyme.
-
Serially dilute the kinase inhibitor in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Kₘ of the kinase for ATP to accurately determine the IC₅₀ value.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the DMSO control for each inhibitor concentration and plot the data to determine the IC₅₀ value.
Fluorescence Polarization (FP) Kinase Assay
This homogeneous assay measures the binding of a fluorescently labeled tracer to an antibody that recognizes the phosphorylated substrate.
Materials:
-
Purified recombinant PKD enzyme
-
Kinase buffer
-
Substrate peptide
-
ATP
-
Kinase inhibitor
-
Fluorescently labeled phosphospecific antibody (tracer)
-
Stop solution (e.g., EDTA to chelate Mg²⁺)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Set up the kinase reaction in a microplate well by combining the kinase buffer, substrate peptide, PKD enzyme, and serially diluted inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature or 30°C for the desired reaction time.
-
Stop the reaction by adding the stop solution.
-
Add the fluorescently labeled phosphospecific antibody (tracer) to each well.
-
Incubate to allow the antibody to bind to the phosphorylated substrate.
-
Measure the fluorescence polarization in each well using a microplate reader. The binding of the tracer to the larger phosphorylated peptide-antibody complex results in a higher polarization value compared to the free tracer.
-
Calculate the percentage of inhibition based on the polarization values and determine the IC₅₀ of the inhibitor.
Visualizing Specificity and Pathways
To better understand the context in which these inhibitors function, the following diagrams illustrate the Protein Kinase D signaling pathway and a typical workflow for validating inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1-Naphthyl PP1 | Src | TargetMol [targetmol.com]
- 6. 1-Naphthyl PP1 | Src Kinases | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. axonmedchem.com [axonmedchem.com]
Benchmarking PKD-IN-1 Dihydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PKD-IN-1 dihydrochloride (B599025) (also known as CRT0066101) against established treatments in the fields of oncology and inflammation. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols based on available preclinical data.
PKD-IN-1 dihydrochloride is a potent and orally active pan-inhibitor of Protein Kinase D (PKD) isoforms, with IC50 values of 1 nM, 2.5 nM, and 2 nM for PKD1, PKD2, and PKD3, respectively[1][2][3][4]. It also exhibits inhibitory activity against PIM2 kinase with an IC50 of approximately 135.7 nM[1][5]. The therapeutic potential of targeting PKD is being explored in oncology and inflammatory diseases due to the role of this kinase family in regulating key cellular processes such as proliferation, survival, and inflammation.
Mechanism of Action: Targeting the PKD Signaling Pathway
PKD is a family of serine/threonine kinases that act as a downstream effector of protein kinase C (PKC). The activation of PKD initiates a signaling cascade that ultimately leads to the activation of transcription factors, such as NF-κB, which are crucial for cell proliferation and survival. This compound exerts its effects by inhibiting the kinase activity of PKD, thereby blocking these downstream signaling events.
Figure 1: PKD Signaling Pathway and Inhibition by this compound.
Benchmarking in Oncology
This compound has demonstrated significant anti-cancer effects in various preclinical models, primarily through the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in different cancer models.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| Panc-1 | Pancreatic | 1 µM (cell proliferation) | [1][6] |
| Colo357 | Pancreatic | Data not quantified | [1][6] |
| MiaPaCa-2 | Pancreatic | Data not quantified | [1][6] |
| AsPC-1 | Pancreatic | Data not quantified | [1][6] |
| T24 | Bladder | Not specified | [7][8][9] |
| T24T | Bladder | Not specified | [7][8][9] |
| TCCSUP | Bladder | Not specified | [7][8][9] |
| UMUC1 | Bladder | Not specified | [7][8][9] |
| HCT116 | Colorectal | Not specified | [10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Pancreatic | Panc-1 orthotopic | 80 mg/kg/day, oral gavage, 21 days | Potent blockade of tumor growth | [1][11][12] |
| Bladder | UMUC1 flank | Not specified | Blocked tumor growth | [7][9] |
| Breast | MCF-7-ADR | 65 mg/kg/day, oral, 4 weeks | Decreased tumor size and weight | [13] |
| Colorectal | HCT116 | Not specified | Significantly inhibits tumor growth | [10] |
Comparison with Established Cancer Treatments
Direct comparative studies between this compound and standard-of-care chemotherapies are limited. However, its distinct mechanism of action suggests potential for use in combination therapies. A study on human colorectal cancer (CRC) cells demonstrated that the combination of this compound (CRT0066101) with the multi-kinase inhibitor regorafenib (B1684635) resulted in synergistic cytotoxic effects. This combination was shown to suppress the RAS/RAF/ERK and PI3K/AKT/mTOR pathways synergistically[1]. This suggests that PKD inhibition could be a valuable strategy to overcome resistance to or enhance the efficacy of existing targeted therapies.
Benchmarking in Inflammation
This compound has shown promising anti-inflammatory properties in preclinical models of pancreatitis and acute lung injury. Its mechanism in these contexts is largely attributed to the inhibition of NF-κB activation and the NLRP3 inflammasome[14].
Comparative Efficacy in Inflammatory Models
Table 3: Efficacy of this compound in Preclinical Inflammation Models
| Model | Key Findings | Reference |
| Cerulein-induced pancreatitis (rat) | Attenuated necrosis, promoted apoptosis, and reduced disease severity. | [15][16][17] |
| LPS-induced lung injury (mouse) | Exhibited a protective effect and alleviated lung damage. | [1][5] |
Comparison with Established Anti-Inflammatory Treatments
While direct head-to-head studies with established anti-inflammatory drugs like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or corticosteroids are not available, the mechanism of this compound offers a distinct approach.
-
NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.
-
Corticosteroids exert broad anti-inflammatory effects by suppressing the expression of numerous pro-inflammatory genes.
This compound, by targeting the PKD/NF-κB axis, offers a more targeted approach to modulating inflammatory signaling pathways. This could potentially lead to a different side-effect profile compared to the broader acting established agents. Further research is needed to directly compare the efficacy and safety of this compound with these standard therapies.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in key experiments with this compound.
Cell Viability Assay (MTT Assay)
Figure 2: Workflow for a typical MTT-based cell viability assay.
-
Cell Seeding: Cancer cells (e.g., Panc-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product[13].
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 value is then calculated.
Pancreatic Cancer Xenograft Model
Figure 3: General workflow for a pancreatic cancer xenograft model.
-
Cell Implantation: Human pancreatic cancer cells (e.g., Panc-1) are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude mice)[12][16][18][19].
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, typically via oral gavage, at a specified dose and schedule (e.g., 80 mg/kg/day for 21-28 days)[12]. The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers[11][12].
Cerulein-Induced Pancreatitis Model
-
Induction of Pancreatitis: Acute pancreatitis is induced in rats or mice by intraperitoneal injections of cerulein, a cholecystokinin (B1591339) analogue, at supramaximal doses (e.g., hourly injections for a defined period)[2][3][4][6].
-
Treatment: this compound is administered, often prior to or concurrently with cerulein injections.
-
Assessment of Pancreatitis: The severity of pancreatitis is assessed by measuring various parameters, including:
-
Serum amylase and lipase (B570770) levels.
-
Pancreatic edema (wet weight).
-
Histological evaluation of inflammation, edema, and necrosis.
-
Markers of inflammation and apoptosis in pancreatic tissue.
-
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action targeting the Protein Kinase D signaling pathway. Preclinical data robustly supports its anti-cancer and anti-inflammatory activities. While direct comparative data against established treatments is still emerging, its unique mechanism of action and demonstrated synergy with other targeted therapies highlight its potential as a novel treatment strategy, either as a monotherapy or in combination with existing drugs. Further clinical investigation is warranted to fully elucidate its therapeutic utility and safety profile in humans.
References
- 1. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caerulin-induced pancreatitis in rats: Histological and genetic expression changes from acute phase to recuperation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regorafenib in combination with immune checkpoint inhibitors for mismatch repair proficient (pMMR)/microsatellite stable (MSS) colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitor CRT0066101 inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]
- 11. benchchem.com [benchchem.com]
- 12. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]
Synergistic Approaches in Polycystic Kidney Disease Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Polycystic Kidney Disease (PKD) is a genetic disorder characterized by the progressive growth of fluid-filled cysts in the kidneys, ultimately leading to kidney failure. While monotherapies have shown some efficacy, the complex pathophysiology of PKD, involving multiple dysregulated signaling pathways, has spurred research into synergistic combination therapies. This guide provides an objective comparison of synergistic therapeutic strategies for PKD, supported by experimental data, to inform future research and drug development.
Combination of EGFR and TGF-α Inhibition: A Case Study
A notable example of a synergistic interaction in a preclinical model of Autosomal Recessive Polycystic Kidney Disease (ARPKD) involves the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and the reduction of Transforming Growth Factor-alpha (TGF-α) bioavailability.
Experimental Data: EKB-569 and WTACE2 in a Murine Model of ARPKD
The combination of EKB-569, a second-generation EGFR tyrosine kinase inhibitor, and WTACE2, a reagent that reduces the availability of TGF-α, has demonstrated significant synergistic effects in the BPK mouse model of ARPKD. The combined treatment allowed for a 67% reduction in the dosage of EKB-569 required to achieve a therapeutic effect equivalent to EKB-569 monotherapy, thereby minimizing potential toxicity.[1]
| Treatment Group | Kidney Weight/Body Weight Ratio (%) | Collecting Tubule Cystic Index | Maximum Urine Osmolarity (mOsm) | Survival to Postnatal Day 21 |
| Untreated Cystic | Markedly elevated | 4.8 | 361 | Death by day 24 on average |
| EKB-569 (monotherapy) | Markedly reduced | Dramatically reduced | Improved | - |
| EKB-569 + WTACE2 | Markedly reduced | 1.7 (P < 0.02) | Threefold increase (P < 0.01) | Alive and well |
Table 1: Efficacy of EKB-569 alone and in combination with WTACE2 in the BPK mouse model of ARPKD. Data indicates that the combination therapy not only matched the efficacy of the higher-dose monotherapy but also led to improved renal function and survival.[1]
Experimental Protocol: BPK Mouse Model Study
-
Animal Model: BPK mice, a murine model of ARPKD.
-
Treatment: Litters were treated with intraperitoneal injections of EKB-569 from postnatal day 7 to postnatal day 21. A subset of animals received a combination of EKB-569 and WTACE2.
-
Efficacy Evaluation: The effectiveness of the treatments was assessed by measuring the reduction in kidney weight to body weight ratios, morphometric renal cystic index, and evaluation of renal function.
-
Monitoring: Renal ultrasound was utilized to noninvasively monitor the progression of the disease and the effects of the therapeutic interventions.[1]
Targeting Interconnected Signaling Pathways for Synergistic Effects
The pathogenesis of PKD involves a complex interplay of signaling pathways, including the mTOR, cAMP, and Focal Adhesion Kinase (FAK) pathways.[2][3][4][5] Targeting multiple nodes within this network presents a promising strategy for achieving synergistic therapeutic outcomes.[6]
Potential Synergistic Combinations
-
mTOR and EGFR/ERK Inhibition: Given the crosstalk between the mTOR and EGFR/ERK pathways in cell proliferation, a combined therapeutic approach is a rational strategy.[6] Preclinical models for other diseases have shown that dual inhibition of these pathways can have synergistic effects.[6]
-
cAMP and mTOR Inhibition: Both cAMP and mTOR pathways are implicated in cyst growth.[2][7] The vasopressin V2-receptor antagonist, tolvaptan (B1682983), which inhibits the cAMP pathway, is an approved treatment for ADPKD.[8] Combining tolvaptan with an mTOR inhibitor could potentially offer a synergistic benefit.
-
FAK and cAMP-PKA Inhibition: FAK activation is stimulated by cAMP-PKA signaling in tubular epithelial cells.[4][5] Therefore, a combination of a FAK inhibitor with a drug that lowers cAMP levels could be a potent therapeutic strategy.
-
DNA Methylation Inhibitors with Standard of Care: A recent in vitro study demonstrated that the DNA methylation inhibitor 5-aza-2'-deoxycytidine (Aza) acts synergistically with metformin (B114582) and tolvaptan to reduce ADPKD cell proliferation and cyst growth.[9] This suggests that epigenetic modulation in combination with existing therapies could be a novel avenue for treatment.
Visualizing the Path to Synergy
Signaling Pathways in Polycystic Kidney Disease
Caption: Interconnected signaling pathways driving cystogenesis in PKD.
Experimental Workflow for Evaluating Synergistic Drug Effects
Caption: Workflow for in vivo evaluation of synergistic drug combinations.
Logical Relationship of Synergistic Inhibition
Caption: Logic of dual pathway inhibition for synergistic effect in PKD.
Conclusion
The exploration of synergistic drug combinations offers a promising frontier in the development of more effective and safer therapies for Polycystic Kidney Disease. The successful preclinical demonstration of combining EGFR and TGF-α inhibition underscores the potential of multi-targeted approaches. Future research should continue to investigate rational drug combinations that target the complex and interconnected signaling networks driving PKD progression. The use of robust preclinical models and comprehensive experimental designs will be crucial in identifying and validating novel synergistic therapies for this debilitating disease.
References
- 1. Combination treatment of PKD utilizing dual inhibition of EGF-receptor activity and ligand bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mammalian target of rapamycin inhibition in polycystic kidney disease: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into the Pathogenesis of Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting Focal Adhesion Kinase Ameliorates Cyst Development in Polycystin-1–Deficient Polycystic Kidney Disease in Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting Focal Adhesion Kinase Ameliorates Cyst Development in Polycystin-1-Deficient Polycystic Kidney Disease in Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Genetic mechanisms and signaling pathways in autosomal dominant polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prioritized polycystic kidney disease drug targets and repurposing candidates from pre-cystic and cystic mouse Pkd2 model gene expression reversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for PKD-IN-1 Dihydrochloride
This document provides crucial safety and logistical information for the proper handling and disposal of PKD-IN-1 dihydrochloride (B599025), a research-grade chemical compound. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and ensure proper waste management.
Hazard Identification and Safety Precautions
PKD-IN-1 dihydrochloride is a chemical substance intended for laboratory research use. While a specific Safety Data Sheet (SDS) for this compound was not located, it should be handled with the same precautions as other potentially hazardous research chemicals. Based on information for similar chemical compounds, it may cause skin and serious eye irritation.[1][2] Inhalation of dust should be avoided.[1]
Personal Protective Equipment (PPE): To ensure safety when handling this compound, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
Disposal Procedures
Proper disposal of this compound and its containers is critical to prevent environmental contamination and to comply with regulations. This material and its container must be disposed of as hazardous waste.[3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect unused this compound and any materials contaminated with the compound (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Keep the hazardous waste container tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Disposal:
Accidental Release Measures
In the event of a spill or accidental release, follow these procedures:
-
Evacuate: Evacuate the immediate area to avoid inhalation of dust.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and collect the cleaning materials for disposal as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid (Powder) | [6] |
| Solubility | Soluble in hot water | [6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | [2][3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling PKD-IN-1 Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides crucial safety and logistical information for PKD-IN-1 dihydrochloride (B599025), a potent kinase inhibitor. Adherence to these procedures is essential to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent compounds like PKD-IN-1 dihydrochloride. The following table summarizes the required PPE for various activities.
| Activity | Required Personal Protective Equipment |
| Compound Weighing and Preparation | Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher Respirator.[1] |
| In-Vitro/In-Vivo Dosing | Double Nitrile Gloves, Disposable Gown, Safety Goggles or Face Shield.[1] |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown.[1] |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 or higher Respirator, Shoe Covers.[1] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[1][2]
-
Ensure easy access to an emergency eyewash station and safety shower.
-
Before use, allow the product to stand at room temperature for at least 60 minutes prior to opening the vial.[3]
2. Weighing and Preparation:
-
Wear all required PPE as outlined in the table above.[1]
-
Use dedicated utensils (e.g., spatulas, weigh boats) for handling the compound.
-
Clean all utensils and the work surface with an appropriate solvent (e.g., 70% ethanol) after use.[1]
3. Dosing Procedures:
-
When performing in-vitro or in-vivo dosing, wear appropriate PPE to prevent skin and eye contact.[1]
-
If there is a risk of aerosol generation, perform the procedure in a biological safety cabinet or a chemical fume hood.[1]
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.[1]
-
Don the appropriate PPE for spill cleanup.[1]
-
Cover the spill with absorbent pads, working from the outside in.[1]
-
Clean the area with a suitable solvent.[1]
-
Collect all contaminated materials in a designated hazardous waste bag.[1]
Disposal Plan
All waste generated from the handling of this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[1]
-
Solid Waste: Collect all solid waste, including gloves, gowns, and disposable labware, in a clearly labeled hazardous waste bag.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed and clearly labeled hazardous waste container.[1]
-
Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.[1]
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
